Product packaging for Dimethyl adipate-d4(Cat. No.:CAS No. 76785-05-2)

Dimethyl adipate-d4

Cat. No.: B3044210
CAS No.: 76785-05-2
M. Wt: 178.22 g/mol
InChI Key: UDSFAEKRVUSQDD-NZLXMSDQSA-N
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Description

Dimethyl adipate-d4 is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B3044210 Dimethyl adipate-d4 CAS No. 76785-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2,5,5-tetradeuteriohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFAEKRVUSQDD-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dimethyl Adipate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Dimethyl Adipate-d4 as an internal standard in quantitative analysis.

Introduction

This compound, the deuterated isotopologue of dimethyl adipate (B1204190), serves as a critical internal standard for quantitative analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity and mass difference from the non-labeled compound allow for precise and accurate quantification of dimethyl adipate and related analytes in complex matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its physicochemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

PropertyThis compoundDimethyl Adipate
Molecular Formula C₈H₁₀D₄O₄C₈H₁₄O₄
Molecular Weight 178.22 g/mol 174.19 g/mol
CAS Number 55724-08-8627-93-0
Appearance Colorless to light yellow liquidColorless liquid[1]
Density ~1.0 g/cm³1.063 g/cm³
Boiling Point ~228.7 °C at 760 mmHg109-110 °C at 14 mmHg
Flash Point ~107.2 °C225 °F (107.2 °C)[1]
Isotopic Purity ≥98 atom % DN/A

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of a deuterated adipic acid precursor, followed by its esterification with methanol (B129727).

Synthesis of Adipic Acid-d8

While various methods exist for the synthesis of adipic acid, the preparation of a deuterated version such as Adipic acid-d8 can be achieved through methods like hydrogen-deuterium exchange of adipic acid in the presence of a suitable catalyst or by starting from a deuterated precursor. Commercially available Adipic acid-d8 or Adipic acid-d10 can also be used as the starting material.[2][3]

A plausible laboratory-scale synthesis involves the oxidation of a deuterated cyclic precursor. For instance, the oxidation of cyclohexanone-d10 (B56445) or cyclohexanol-d11 with a strong oxidizing agent like potassium permanganate (B83412) or nitric acid would yield Adipic acid-d8.[4][5]

dot

Caption: Oxidation of Cyclohexanone-d10 to Adipic acid-d8.

Esterification of Adipic Acid-d8 to this compound

The deuterated adipic acid is then esterified with methanol, typically under acidic catalysis, in a process known as Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Adipic acid-d8 (1.0 equivalent).

  • Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Purification: The crude product is then purified. This can involve dissolving the residue in an organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: Further purification can be achieved by vacuum distillation to obtain the final high-purity product.

dot

References

An In-depth Technical Guide to Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Dimethyl adipate-d4, a deuterated isotopologue of dimethyl adipate (B1204190). It includes key data, experimental protocols, and visualizations to support its application in research and development, particularly in its role as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the chemical formula C₈H₁₀D₄O₄, is a stable, isotopically labeled version of dimethyl adipate.[1][2] The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based applications.[2][3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated form, dimethyl adipate. This data is essential for handling, storage, and application of the compound.

PropertyThis compoundDimethyl adipateReferences
Molecular Formula C₈H₁₀D₄O₄C₈H₁₄O₄[3][4]
Molecular Weight 178.22 g/mol 174.19 g/mol [3][4]
CAS Number 55724-08-8627-93-0[3][4]
Appearance Colorless to light yellow liquidColorless liquid[3][4]
Density ~1.0 g/cm³1.063 g/cm³[3][4]
Boiling Point ~228.7 °C at 760 mmHg109-110 °C at 14 mmHg[3][4]
Melting Point Not specified8-10.3 °C[4][5]
Flash Point ~107.2 °C107 °C[3][6]
Solubility Soluble in DMSOSoluble in alcohol and ether; very slightly soluble in water.[3][4]
Refractive Index ~1.4231.427-1.429 at 20 °C[3][7]

Synthesis and Manufacturing

Dimethyl adipate is commercially synthesized through the esterification of adipic acid with methanol (B129727).[8][9] The synthesis of this compound follows a similar principle, utilizing deuterated precursors. One common method involves the esterification of adipic acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst. Alternatively, deuterated adipic acid can be reacted with non-deuterated methanol. The precise location of the deuterium atoms depends on the deuterated starting material used in the synthesis.

Analytical Characterization

Detailed analytical characterization is crucial for confirming the identity, purity, and isotopic enrichment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the positions of the deuterium labels.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • A standard pulse program for proton NMR is used.

    • The spectral width should be set to cover the expected chemical shift range for aliphatic esters (typically 0-5 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Expected Spectrum: The ¹H NMR spectrum of this compound will show signals corresponding to the non-deuterated positions. The integration of these signals can be used to confirm the degree of deuteration. For instance, if the methylene (B1212753) groups are deuterated, the corresponding proton signals will be absent or significantly reduced in intensity. The methyl ester protons will typically appear as a singlet around 3.67 ppm in CDCl₃.[4]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: An NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • The spectral width should encompass the chemical shift range for ester carbonyls and aliphatic carbons (typically 20-180 ppm).

  • Expected Spectrum: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₂- group) and a lower intensity due to the nuclear Overhauser effect and longer relaxation times. The carbonyl carbon typically appears around 173.6 ppm, the methylene carbons between 24-34 ppm, and the methoxy (B1213986) carbon around 51.4 ppm in CDCl₃.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and as a quantitative method when using the compound as an internal standard.

GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a suitable organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used.

    • Injector: Split/splitless injection is common, with an injector temperature around 250 °C.

    • Oven Program: A temperature gradient program is employed to ensure good separation. For example, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragment ions of this compound.

  • Expected Results: The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak will show a molecular ion (M⁺) at m/z 178 and a fragmentation pattern that can be used to confirm its identity. The mass difference of 4 amu compared to the non-deuterated analog (m/z 174) is a key diagnostic feature.[10]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of dimethyl adipate and other related plasticizers in various matrices.[1][11]

Use as an Internal Standard

In quantitative analysis using techniques like GC-MS or LC-MS/MS, an internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to all samples, calibrators, and quality controls. This compound is an ideal internal standard for dimethyl adipate because its deuteration gives it a distinct mass, allowing it to be differentiated from the analyte by the mass spectrometer, while its chemical behavior is nearly identical.[1][11] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction GCMS_LCMS GC-MS or LC-MS/MS Analysis Extraction->GCMS_LCMS Integration Peak Integration for Analyte and Internal Standard GCMS_LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Biological Role and Metabolism

While this compound is primarily used as an analytical standard, understanding the biological fate of its non-deuterated counterpart is crucial for interpreting toxicological and metabolic studies. Dimethyl adipate is known to be metabolized by carboxylesterases, enzymes that are abundant in the liver and other tissues.[12]

The metabolic pathway involves the hydrolysis of one of the methyl ester groups to form monomethyl adipate (MMA) and methanol. Further hydrolysis can lead to the formation of adipic acid. These metabolites are more polar than the parent compound and are more readily excreted from the body. It is hypothesized that the accumulation of the acidic metabolites may contribute to the observed toxicity of dibasic esters in certain tissues.[12]

Metabolic_Pathway cluster_hydrolysis1 First Hydrolysis cluster_hydrolysis2 Second Hydrolysis DMA Dimethyl Adipate CES1 Carboxylesterase DMA->CES1 MMA Monomethyl Adipate CES1->MMA Methanol1 Methanol CES1->Methanol1 CES2 Carboxylesterase MMA->CES2 AA Adipic Acid CES2->AA Methanol2 Methanol CES2->Methanol2 Excretion Excretion AA->Excretion

Safety and Handling

Dimethyl adipate is considered to be of low acute toxicity. However, it may be harmful if inhaled, ingested, or absorbed through the skin.[4][13] It can cause irritation to the skin, eyes, and respiratory system.[13][14] Prolonged exposure may have adverse effects.

Recommended Handling Precautions:

  • Work in a well-ventilated area.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15]

  • Avoid breathing vapors or mist.[14]

  • In case of contact with eyes or skin, flush immediately with plenty of water.[13]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[6][13][14]

References

A Technical Guide to Dimethyl Adipate-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate-d4 is the deuterium-labeled form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1][2][3] As a stable isotope-labeled compound, it serves as a critical tool in advanced research and development, particularly within the pharmaceutical and life sciences sectors. Its primary utility lies in its application as an internal standard for quantitative analyses by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[1][3]

The incorporation of deuterium (B1214612), a heavy isotope of hydrogen, into the molecule allows it to be distinguished from its endogenous or non-labeled counterpart by mass-sensitive analytical instruments, without significantly altering its chemical properties. This characteristic is invaluable for precise quantification in complex biological matrices. However, it is noteworthy that deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a molecule, a factor that must be considered during drug development.[2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Identification

This compound is structurally identical to Dimethyl adipate, with the exception of four hydrogen atoms being replaced by deuterium atoms on the carbons alpha and beta to one of the carbonyl groups.

C1_H3 H3C O1 O C1_H3->O1 C2 C O1->C2 O2 O C2->O2 C3 C C2->C3 C3_D1 D C3->C3_D1 C3_D2 D C3->C3_D2 C4 C C3->C4 C4_D1 D C4->C4_D1 C4_D2 D C4->C4_D2 C5 C C4->C5 C5_H1 H C5->C5_H1 C5_H2 H C5->C5_H2 C6 C C5->C6 C6_H1 H C6->C6_H1 C6_H2 H C6->C6_H2 C7 C C6->C7 O3 O C7->O3 O4 O C7->O4 C8_H3 CH3 O4->C8_H3

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
Chemical Name This compound; Hexanedioic acid dimethyl ester-d4 [1][3]
CAS Number 55724-08-8 [1][2]
Molecular Formula C₈H₁₀D₄O₄ [2][4]
Molecular Weight 178.22 g/mol [2][4]
InChI Key UDSFAEKRVUSQDD-UHFFFAOYSA-N [2]

| SMILES | C(OC)(=O)C([2H])([2H])C([2H])([2H])CCC(OC)=O |[2] |

Physicochemical Properties

The physical and chemical properties of this compound are very similar to its non-labeled analog. The primary difference is the increased molecular weight due to the presence of deuterium.

Table 2: Physicochemical Data Comparison

Property This compound Dimethyl adipate (non-labeled) Reference(s)
Appearance Colorless to light yellow liquid Colorless liquid [2][5][6]
Density 1.0 ± 0.1 g/cm³ 1.063 g/cm³ (at 20°C) [2][5]
Boiling Point 228.7 ± 0.0 °C (at 760 mmHg) 109-110 °C (at 14 mmHg) [2][5]
Melting Point Not specified 8 - 10.3 °C [5][6][7]
Flash Point 107.2 ± 0.0 °C 107 °C [2][5]
Vapor Pressure 0.1 ± 0.4 mmHg (at 25°C) 0.06 mmHg [2][5]
Refractive Index 1.423 1.427-1.429 (at 20°C) [2][5]

| LogP | 1.03 | 1.03 |[2][6] |

Synthesis and Manufacturing

While specific synthesis protocols for this compound are proprietary, the general method involves the esterification of a deuterated adipic acid precursor with methanol (B129727). The synthesis of the non-deuterated form is well-established and serves as a model for the deuterated analog's production.

General Experimental Protocol: Esterification of Adipic Acid

The most common method for synthesizing Dimethyl adipate is the acid-catalyzed esterification of adipic acid with methanol.[7][8]

  • Reaction Setup: Adipic acid and an excess of methanol are combined in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion. The reaction is typically monitored by techniques like TLC or GC to track the disappearance of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The remaining residue is neutralized (e.g., with a sodium bicarbonate solution), extracted with an organic solvent (e.g., diethyl ether), and washed with brine.

  • Final Product: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Dimethyl adipate.[8]

For the synthesis of this compound, the likely modification to this protocol would be the substitution of adipic acid with adipic acid-d4, where the deuterium atoms are located at the desired positions.

cluster_0 Synthesis Workflow start Adipic Acid-d4 + Methanol process1 Acid-Catalyzed Esterification (Reflux) start->process1 process2 Reaction Workup (Neutralization & Extraction) process1->process2 process3 Purification (Vacuum Distillation) process2->process3 end This compound process3->end

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Spectroscopic data is essential for confirming the structure and purity of this compound. While specific spectra for the d4 variant are not publicly available, data from the non-labeled compound can be used to predict the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of this compound, the proton signals corresponding to the deuterated positions (α and β carbons) would be absent. The spectrum would be simplified, showing signals only for the two methyl groups (a singlet) and the two non-deuterated methylene (B1212753) groups (a multiplet).

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for all eight carbons. The carbons bonded to deuterium would appear as multiplets due to C-D coupling and would be shifted slightly upfield compared to their non-deuterated counterparts.

Table 3: NMR Data for Dimethyl Adipate (Non-labeled) in CDCl₃

Nucleus Chemical Shift (ppm) Multiplicity Assignment Reference
¹H NMR ~3.67 singlet -OCH₃ (6H) [6][9]
~2.34 multiplet -CH₂-C=O (4H) [6][9]
~1.66 multiplet -CH₂-CH₂-C=O (4H) [6][9]
¹³C NMR ~173.6 - C=O [6]
~51.4 - -OCH₃ [6]
~33.7 - -CH₂-C=O [6]

| | ~24.5 | - | -CH₂-CH₂-C=O |[6] |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound would be observed at an m/z value that is 4 units higher than that of the non-labeled compound (178 vs. 174). The fragmentation pattern would also be altered, with fragments containing the deuterium labels appearing at higher m/z values.

Table 4: Key GC-MS Fragments (EI) for Dimethyl Adipate (Non-labeled)

m/z Relative Intensity Possible Fragment Reference(s)
174 Moderate [M]⁺ (Molecular Ion) [10]
143 High [M - OCH₃]⁺ [11]
111 Moderate [M - OCH₃ - CH₃OH]⁺ [6]
59 High [COOCH₃]⁺ [6][10]

| 55 | High | [C₄H₇]⁺ |[6][10] |

Applications in Research and Development

The primary value of this compound lies in its application as an analytical standard and tracer.

Use as an Internal Standard

In quantitative mass spectrometry (LC-MS/MS or GC-MS), an ideal internal standard co-elutes with the analyte but is distinguishable by mass. This compound is an excellent internal standard for the quantification of Dimethyl adipate because it has nearly identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) but a different mass.[1][3] This allows for accurate correction of sample loss during preparation and variations in instrument response.

cluster_1 Quantitative Analysis Workflow sample Biological or Environmental Sample spike Spike with known amount of this compound (Internal Standard) sample->spike extract Sample Preparation (e.g., LLE, SPE) spike->extract analyze LC-MS or GC-MS Analysis extract->analyze quantify Quantify Analyte: (Analyte Peak Area / IS Peak Area) vs. Calibration Curve analyze->quantify

Figure 3: Workflow for using this compound as an internal standard.
Tracer in Pharmacokinetic Studies

Stable isotope-labeled compounds are used as tracers to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of molecules. By administering a compound containing a labeled portion, researchers can track its fate in a biological system, differentiate it from endogenous levels of the same compound, and identify its metabolites, as they will also contain the isotopic label.[1][3] This is a fundamental technique in drug development and metabolic research.

References

An In-depth Technical Guide to Dimethyl Adipate-d4: Properties and Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl adipate-d4, a deuterated isotopologue of dimethyl adipate (B1204190). It details its primary application as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS). This document also includes a representative experimental protocol for its use and a general synthesis methodology.

Core Concepts: The Role of Deuterated Internal Standards

In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in a quantitative analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based methods for the analysis of their non-deuterated counterparts.[1]

The key advantages of using a deuterated internal standard include:

  • Similar Chemical and Physical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation.

  • Co-elution in Chromatography: The deuterated standard will co-elute or elute very closely with the non-deuterated analyte in chromatographic techniques like GC-MS.

  • Distinct Mass-to-Charge Ratio (m/z): Despite their similar properties, the deuterated standard has a different molecular weight, resulting in a distinct mass-to-charge ratio in the mass spectrometer. This allows for simultaneous but separate detection of the analyte and the internal standard.

Physicochemical Properties

The incorporation of four deuterium (B1214612) atoms in place of hydrogen atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated form. The key physicochemical properties are summarized in the table below.

PropertyThis compoundDimethyl Adipate
Molecular Formula C₈H₁₀D₄O₄C₈H₁₄O₄
Molecular Weight 178.22 g/mol [2]174.19 g/mol [3]
Appearance Colorless to light yellow liquid[2]Colorless liquid[3]
Boiling Point 228.7 °C at 760 mmHg[2]109-110 °C at 14 mmHg[4]
Melting Point Not available8 °C[4]
Flash Point 107.2 °C[2]107.2 °C[4][5]
Density ~1.0 g/cm³[2]1.062 g/mL at 20 °C[4]
Refractive Index 1.423[2]1.428 at 20 °C[4]
CAS Number 55724-08-8[2]627-93-0[3]

Experimental Protocols

General Synthesis of Dimethyl Adipate

Dimethyl adipate is typically synthesized via the esterification of adipic acid with methanol (B129727).[6] A general laboratory procedure is as follows:

  • Adipic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • The reaction mixture is heated under reflux to drive the esterification reaction to completion.

  • After cooling, the excess methanol is removed by distillation.

  • The remaining mixture is neutralized, for example, with a solution of sodium bicarbonate.

  • The crude dimethyl adipate is then purified, typically by distillation under reduced pressure.

Note: The synthesis of this compound would require the use of deuterated starting materials, such as adipic acid-d4 or methanol-d4, and the specific reaction conditions may need to be optimized.

Use as an Internal Standard in GC-MS Analysis

The following is a representative protocol for the quantification of adipate plasticizers in a sample matrix using this compound as an internal standard. This protocol is a composite based on standard methods for the analysis of phthalates and adipates.[7][8]

3.2.1. Materials and Reagents

  • Analytes: Standard solutions of the adipate esters of interest.

  • Internal Standard: this compound solution of a known concentration (e.g., 1 µg/mL in a suitable solvent like hexane (B92381) or methanol).

  • Solvents: High-purity, GC-MS grade solvents (e.g., hexane, acetone, methanol).

  • Sample Matrix: The material to be analyzed (e.g., polymer, environmental sample, biological fluid).

  • Solid-Phase Extraction (SPE) Cartridges: If necessary for sample cleanup and concentration.

3.2.2. Sample Preparation

  • Extraction: A known amount of the sample is extracted with a suitable organic solvent to dissolve the adipate esters. This can be done through liquid-liquid extraction or solid-phase extraction.

  • Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the extract.

  • Concentration and Reconstitution: The solvent is evaporated under a gentle stream of nitrogen. The residue is then redissolved in a small, known volume of a suitable solvent for GC-MS analysis.

3.2.3. GC-MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a DB-5ms column).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the target adipates and for this compound are monitored.

3.2.4. Quantification

The concentration of each adipate analyte is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analytes and a constant concentration of the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction of Analytes sample->extraction spike Spiking with this compound extraction->spike concentrate Concentration & Reconstitution spike->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

synthesis_pathway adipic_acid Adipic Acid reaction Esterification (Acid Catalyst, Heat) adipic_acid->reaction methanol Methanol methanol->reaction dimethyl_adipate Dimethyl Adipate reaction->dimethyl_adipate

Caption: General synthesis pathway for dimethyl adipate.

References

A Technical Guide to Dimethyl Adipate-d4 (CAS: 55724-08-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl adipate-d4, with the CAS number 55724-08-8, is the deuterated form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1][2] This isotopically labeled molecule serves as a critical tool in analytical and research settings, particularly in the fields of pharmacokinetics, metabolism, and quantitative analysis. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and metabolic pathways.

Physicochemical and Isotopic Properties

The key quantitative data for this compound are summarized in the table below, providing a direct comparison with its non-labeled analog. This information is essential for accurate experimental design and data interpretation.

PropertyThis compoundDimethyl adipate
CAS Number 55724-08-8[1]627-93-0[4]
Molecular Formula C₈H₁₀D₄O₄C₈H₁₄O₄[4]
Molecular Weight 178.22 g/mol [5]174.19 g/mol [4]
Appearance Colorless to light yellow liquid[1][6]Colorless liquid[7]
Purity ≥98%[2]≥99%[5]
Isotopic Purity 99.40%[3]N/A
Boiling Point Not explicitly stated for d4, but expected to be similar to the unlabeled compound.109-110 °C at 14 mmHg[8]
Density Not explicitly stated for d4, but expected to be similar to the unlabeled compound.1.062 g/mL at 20 °C[5][8]
Refractive Index Not explicitly stated for d4, but expected to be similar to the unlabeled compound.n20/D 1.428[5][8]
Storage Store at -20°C for short-term (1 month) and -80°C for long-term (6 months)[1]Store below +30°C[8]

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby ensuring accurate and precise quantification.[9][10]

Experimental Protocol: Quantification of an Analyte in a Biological Matrix using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a target analyte (e.g., a drug molecule or metabolite) in a biological matrix such as plasma or tissue homogenate, using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte of interest (unlabeled)

  • This compound (internal standard)

  • Blank biological matrix (e.g., human plasma)

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Formic acid or other mobile phase modifiers

  • Protein precipitation agent (e.g., cold acetonitrile or methanol)

  • Calibrated pipettes, vortex mixer, centrifuge, and autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL in methanol).

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with the appropriate solvent to create a series of working solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration that will be added to all samples (e.g., 100 ng/mL).

3. Preparation of Calibration Curve and Quality Control Samples:

  • Spike known volumes of the analyte working solutions into aliquots of the blank biological matrix to create a calibration curve with a range of concentrations covering the expected analyte levels in the unknown samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • To an aliquot of each unknown sample, calibration standard, and QC sample (e.g., 100 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add a volume of cold protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared samples onto a suitable LC column (e.g., a C18 reversed-phase column). Develop a gradient elution method using appropriate mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the instrument parameters (e.g., ion source temperature, gas flows, collision energy) for the analyte and this compound.

  • Monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in all samples.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection in MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Relevance in Metabolic Pathway Analysis

This compound can also be used as a tracer to study the metabolic fate of adipic acid and related compounds. Adipic acid is a dicarboxylic acid that can be metabolized through various pathways, including a reversal of the beta-oxidation pathway.[11] Understanding these pathways is crucial in metabolic research and in the study of diseases where fatty acid metabolism is dysregulated.

The diagram below illustrates a simplified biosynthetic pathway of adipic acid, highlighting key intermediates. In a research context, this compound could be introduced into a biological system, and the incorporation of the deuterium label into downstream metabolites could be tracked by mass spectrometry to elucidate pathway dynamics and flux.

G cluster_pathway Simplified Biosynthetic Pathway of Adipic Acid AcetylCoA Acetyl-CoA C6_backbone C6 Backbone Formation AcetylCoA->C6_backbone SuccinylCoA Succinyl-CoA SuccinylCoA->C6_backbone Reduction1 Reduction C6_backbone->Reduction1 Dehydration Dehydration Reduction1->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Thioester_Release Thioester Release Hydrogenation->Thioester_Release Adipic_Acid Adipic Acid Thioester_Release->Adipic_Acid

Caption: Simplified biosynthetic pathway of adipic acid.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is an indispensable tool for researchers, scientists, and drug development professionals. Its primary utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. Furthermore, its application as a tracer in metabolic studies provides valuable insights into biochemical pathways. The detailed protocols and structured data presented in this guide are intended to facilitate the effective implementation of this compound in a research setting, ultimately contributing to the advancement of scientific discovery and drug development.

References

An In-depth Technical Guide to the Solubility of Dimethyl Adipate-d4 in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of dimethyl adipate-d4 in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its application in research and development. This compound is the deuterated form of dimethyl adipate, an aliphatic dicarboxylate compound.[1] It is commonly utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2] Understanding its solubility in a common laboratory solvent like DMSO is essential for accurate stock solution preparation and experimental design.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined experimentally. For comparison, the solubility of its non-deuterated counterpart is also provided.

CompoundSolventSolubilityMolar Concentration (approx.)Methodological Note
This compound DMSO200 mg/mL [2]1122.21 mM[2]Requires sonication for dissolution.[2]
Dimethyl AdipateDMSO200 mg/mL[3]1148.17 mM[3]Requires sonication for dissolution.[3]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of solutions.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in DMSO, based on common laboratory practices such as the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator placed in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than the anticipated solubility to ensure that a solid phase remains.

    • Record the exact weight of the compound added.

    • Add a precise volume of anhydrous DMSO to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid material.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant using a syringe filter to remove any remaining microparticulates.

    • Accurately dilute the filtered supernatant with DMSO to a concentration suitable for the analytical method being used. A serial dilution may be necessary.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or other appropriate analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the concentration of the undiluted supernatant based on the analysis of the diluted sample and the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in DMSO at the specified temperature.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound in DMSO.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add Excess Solute (this compound) to Vial B 2. Add Precise Volume of DMSO A->B C 3. Shake/Rotate at Constant Temperature (e.g., 24-48 hours) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (e.g., 0.22 µm filter) D->E F 6. Prepare Serial Dilutions E->F G 7. Quantify Concentration (e.g., HPLC) F->G H 8. Calculate Solubility from Calibration Curve G->H

Caption: Workflow for Determining Chemical Solubility in DMSO.

References

stability and storage of Dimethyl adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Dimethyl Adipate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to ensure the integrity and longevity of the compound for research and development purposes.

Chemical Stability

This compound, the deuterated form of Dimethyl adipate (B1204190), is a stable compound under normal laboratory and storage conditions.[1][2][3][4][5] Its stability is comparable to that of the non-deuterated form. Key stability characteristics are outlined below:

  • General Stability : Stable under recommended storage conditions.[1][2][3][4][5]

  • Hazardous Reactions : Hazardous polymerization does not occur under normal conditions.[1][2]

  • Incompatibilities : To maintain its integrity, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4][5]

  • Decomposition : When exposed to heat or fire, hazardous decomposition products such as carbon oxides may be formed.[1][2]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality of this compound. The following table summarizes the recommended storage conditions for the neat compound and its solutions.

ConditionRecommendation
Temperature Store in a cool, dry place.[1][3][6] Some sources suggest storing below +30°C.[4][5] For stock solutions, -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[7]
Container Keep in the original, tightly closed container.[1][3][6]
Ventilation Store in a well-ventilated area.[1][3][6]
Light Exposure Protect from direct sunlight.[1][2]
Moisture Store in a dry environment to prevent hydrolysis.
Inert Atmosphere An inert atmosphere is not generally required for storage.[8]

Handling and Use

Adherence to proper handling procedures is essential for user safety and to prevent contamination of the compound.

  • Ventilation : Use in a well-ventilated area to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and safety glasses to prevent skin and eye contact.[3][6][9]

  • Hygiene : Wash hands thoroughly after handling.[3][6]

  • Solution Preparation : For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[7] If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[7]

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound.

cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly closed Keep container tightly closed Store in a cool, dry, well-ventilated area->Keep container tightly closed Protect from light and heat Protect from light and heat Keep container tightly closed->Protect from light and heat Avoid incompatible materials Avoid incompatible materials Protect from light and heat->Avoid incompatible materials Use in a well-ventilated area Use in a well-ventilated area Avoid incompatible materials->Use in a well-ventilated area For Use Wear appropriate PPE Wear appropriate PPE Use in a well-ventilated area->Wear appropriate PPE Prepare solutions fresh Prepare solutions fresh Wear appropriate PPE->Prepare solutions fresh Receipt of this compound Receipt of this compound Receipt of this compound->Store in a cool, dry, well-ventilated area

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocol: General Stability Assessment

While specific experimental data for this compound is not publicly available, a general protocol for assessing its stability can be outlined as follows. This protocol is based on standard practices for chemical stability testing.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Forced-air oven

  • Photostability chamber

  • pH meter

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Methodology:

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions :

    • Thermal Stress : Aliquot the solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a forced-air oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

    • Photostability : Expose another set of samples to light in a photostability chamber according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

    • Hydrolytic Stability : Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10) and store them at a controlled temperature.

  • Sample Analysis :

    • At each time point, withdraw samples from each stress condition.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.

  • Data Evaluation :

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate under each stress condition.

    • Characterize any significant degradation products using techniques like LC-MS/MS.

This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to ensure the proper storage, handling, and stability of this compound, thereby maintaining its integrity for reliable experimental outcomes.

References

In-Depth Technical Guide to the Safety of Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of isotopically labeled compounds is paramount for ensuring safe handling and interpreting experimental outcomes. This guide provides a comprehensive overview of the safety data for Dimethyl adipate-d4, a deuterated analog of Dimethyl adipate (B1204190).

Chemical and Physical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of four deuterium (B1214612) atoms. This seemingly small change can, however, influence pharmacokinetic and metabolic pathways.[1]

Table 1: Physical and Chemical Properties of Dimethyl Adipate and this compound

PropertyDimethyl AdipateThis compound
Molecular Formula C8H14O4C8H10D4O4
Molecular Weight 174.19 g/mol 178.22 g/mol [1]
Appearance Colorless liquidColorless liquid
Boiling Point 109-110 °C at 14 mmHgNot specifically determined, expected to be similar to Dimethyl adipate
Melting Point 8 °CNot specifically determined, expected to be similar to Dimethyl adipate
Flash Point 107 °CNot specifically determined, expected to be similar to Dimethyl adipate
Density 1.06 g/cm³ (20 °C)Not specifically determined, expected to be slightly denser than Dimethyl adipate
Solubility Soluble in alcohol and ether; sparingly soluble in water.Expected to have similar solubility to Dimethyl adipate
CAS Number 627-93-076785-05-2

Toxicological Data

Toxicological data for this compound is not available. The information below is for the parent compound, Dimethyl adipate. Esters of adipic acid generally exhibit low acute toxicity.[2]

Table 2: Acute Toxicity of Dimethyl Adipate

Route of ExposureSpeciesValue
IntraperitonealRatLD50: 1800 mg/kg[2]
InhalationRatLC50 (4 hours): ~4000 mg/m³
Dermal-No data available

Key Toxicological Endpoints for Dimethyl Adipate:

  • Skin Irritation: May cause slight to mild, transient irritation upon direct contact.[3]

  • Eye Irritation: Direct contact may cause very mild, temporary irritation and redness.[3]

  • Inhalation: Excessive inhalation of high concentrations of vapor or mist may be harmful and can irritate the upper respiratory system.[3]

  • Ingestion: May cause irritation of the mucous membranes of the mouth, throat, and esophagus if swallowed.[3]

  • Sensitization: Not expected to be a skin sensitizer.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4]

  • Mutagenicity: Not expected to be mutagenic.

  • Reproductive Toxicity: No significant adverse effects on reproduction or fetal development have been observed in animal studies at doses that did not cause maternal toxicity.

The Influence of Deuterium Substitution

Deuterium labeling can alter the pharmacokinetic and metabolic profiles of a compound.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve the cleavage of a C-H bond are slower for the deuterated compound.

For this compound, this could mean:

  • Slower Metabolism: If the deuterated positions are involved in metabolic pathways (e.g., hydroxylation), the rate of metabolism may be reduced.

  • Altered Pharmacokinetics: A change in metabolism can lead to a longer half-life, increased exposure (AUC), and potentially altered distribution and excretion of the compound or its metabolites.

  • Potential for Altered Toxicity: While often leading to a reduction in toxicity (metabolic deactivation), in some cases, it could lead to increased toxicity if metabolism is a detoxification pathway or if the parent compound is more toxic than its metabolites.

It is crucial for researchers using this compound to consider these potential differences when designing and interpreting experiments, particularly in biological systems.

Experimental Protocols

Detailed experimental protocols for the safety assessment of Dimethyl adipate are not extensively published in publicly available literature. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, are typically followed for chemical safety testing.

Example Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 420):

G cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Data Analysis and Reporting A Acclimatize test animals (e.g., rats) for at least 5 days B Fast animals overnight prior to dosing (food, but not water) A->B C Prepare this compound formulation (e.g., in corn oil) B->C D Administer a single oral dose of the test substance C->D E Observe animals for mortality and clinical signs of toxicity D->E F Record body weight changes D->F G Perform necropsy on all animals at the end of the study E->G F->G H Analyze data to determine the LD50 value and identify toxic effects G->H I Prepare a detailed report of the findings H->I

Caption: A generalized workflow for an acute oral toxicity study.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Ventilation Use in a well-ventilated area. Local exhaust ventilation may be necessary for some operations.[5]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[5]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[1]
Storage Keep container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1]
Spill Response For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.[3]

Logical Relationship for Safety Assessment

The safety assessment of a deuterated compound like this compound relies on a logical progression from understanding the parent compound to considering the potential impact of isotopic labeling.

G A Dimethyl Adipate (Parent Compound) B Physical & Chemical Properties A->B C Toxicological Profile A->C G Safety Profile of This compound B->G C->G D Deuterium Labeling (d4) E Kinetic Isotope Effect D->E F Altered Metabolism & Pharmacokinetics E->F F->G

Caption: Logical flow for assessing the safety of this compound.

References

The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium (B1214612) labeling in drug metabolism studies. By leveraging the kinetic isotope effect, deuterium substitution has become a powerful tool for optimizing pharmacokinetic profiles, elucidating metabolic pathways, and enhancing the precision of bioanalytical assays. This document details the core concepts, presents quantitative data, outlines experimental protocols, and visualizes key workflows to support drug discovery and development professionals.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) .[1][2] Deuterium (²H or D), a stable isotope of hydrogen, contains a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference leads to a stronger, more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2]

The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to cleave it.[1] In drug metabolism, many Phase I reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step in processes like hydroxylation and N- or O-dealkylation.[1][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of this enzymatic reaction can be significantly slowed.[1][4] This deliberate modification can profoundly improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][7]

KIE_Concept cluster_0 Reaction Coordinate Diagram cluster_1 Result Reactants Reactants (Drug) TS_CH Transition State (C-H Cleavage) Reactants->TS_CH Ea (C-H) TS_CD Transition State (C-D Cleavage) Reactants->TS_CD Ea (C-D) p1 p1 Reactants->p1     Energy Products Products (Metabolite) p1->p2 p2->p3 p3->Products p4->p5 p5->p6 p6->Products start->end_x Reaction Progress start->end_y Potential Energy Result Rate(C-H) > Rate(C-D) Slower Metabolism

Caption: The Deuterium Kinetic Isotope Effect (KIE).

Applications in Drug Metabolism Studies

Improving Pharmacokinetic Profiles

A primary application of deuteration is to slow down metabolic clearance, thereby improving a drug's pharmacokinetic (PK) profile.[2][4] This can lead to:

  • Extended Half-Life (t½): Slower metabolism results in the drug remaining in circulation for a longer period.

  • Increased Drug Exposure (AUC): The total exposure to the drug is enhanced.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[2][4]

  • Lower Peak Concentrations (Cmax): Slower metabolism can lead to lower, more consistent plasma concentrations, potentially reducing dose-dependent side effects.[2]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these benefits.[8][9][10] It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease.[10][11] Deuteration of the methoxy (B1213986) groups slows their O-demethylation, resulting in a longer half-life and reduced Cmax of its active metabolites, which allows for a lower total daily dose with improved tolerability.[2]

Preventing Formation of Toxic or Reactive Metabolites

Deuteration can be strategically employed to block the formation of undesirable metabolites. If a specific metabolic pathway leads to a reactive or toxic species, placing deuterium at that site can inhibit its formation.[4] Deucravacitinib, a novel deuterated drug, is a prime example. Deuteration prevents the formation of a non-selective metabolite, thereby preserving the drug's high specificity for its target, TYK2, over other related kinases.[12]

Investigating Metabolic Pathways and "Metabolic Switching"

Deuterium-labeled compounds are invaluable tracers for elucidating complex metabolic pathways.[5][13][] By tracking the fate of the deuterium label, researchers can identify sites of metabolism and characterize the resulting metabolites.[5][13]

However, a critical phenomenon to consider is metabolic switching .[2][15][16] When a primary metabolic site is blocked by deuteration, the metabolic burden can shift to an alternative, previously minor pathway.[12][15][16] This can sometimes lead to the formation of new or unexpected metabolites. For instance, studies on deuterated caffeine (B1668208) showed that deuterating one N-methyl group depressed its demethylation and shifted metabolism to the other non-deuterated methyl groups.[12][15] Understanding this switch is crucial, as the new primary metabolite could have different pharmacological or toxicological properties.

Metabolic_Switching cluster_0 Protiated Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Parent Drug (Protiated) CYP1_H CYP450 Enzyme A Drug_H->CYP1_H Primary Pathway (fast) CYP2_H CYP450 Enzyme B Drug_H->CYP2_H Secondary Pathway (slow) Drug_D Parent Drug (Deuterated) Metabolite_A_H Metabolite A (Major) CYP1_H->Metabolite_A_H Metabolite_B_H Metabolite B (Minor) CYP2_H->Metabolite_B_H CYP1_D CYP450 Enzyme A Drug_D->CYP1_D Blocked by Deuteration (slowed) CYP2_D CYP450 Enzyme B Drug_D->CYP2_D Upregulated Pathway (now primary) Metabolite_A_D Metabolite A (Minor) CYP1_D->Metabolite_A_D Metabolite_B_D Metabolite B (Major) CYP2_D->Metabolite_B_D

Caption: The concept of metabolic switching due to deuteration.
Use as Internal Standards in Bioanalysis

Deuterium-labeled compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][17][18] An ideal IS behaves chemically and physically identically to the analyte but is distinguishable by the mass spectrometer.[17]

By adding a known quantity of the deuterated IS to a biological sample (e.g., plasma or urine) at the beginning of sample preparation, it experiences the same processing variations, extraction inefficiencies, and matrix effects (ion suppression or enhancement) as the non-labeled analyte.[17][19] Since the analyte and the IS have nearly identical chromatographic retention times but different masses, the mass spectrometer can differentiate them.[18][20] Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which normalizes for experimental variability and leads to highly accurate and precise results.[17]

SIL_Workflow start Biological Sample (e.g., Plasma) Contains Analyte add_is Spike with known amount of Deuterated Internal Standard (IS) start->add_is prepare Sample Preparation (e.g., Protein Precipitation, Extraction) Analyte and IS experience same losses add_is->prepare lcms LC-MS/MS Analysis prepare->lcms chromatogram Co-elution in LC, Separation by MS based on mass lcms->chromatogram quant Calculate Peak Area Ratio (Analyte / IS) lcms->quant result Accurate Quantification of Analyte quant->result

References

Understanding the Kinetic Isotope Effect with Dimethyl Adipate-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinetic isotope effect (KIE) is a powerful tool in mechanistic enzymology and drug development. It provides invaluable insights into reaction mechanisms, particularly the rate-limiting steps of metabolic pathways. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can probe the cleavage of C-H bonds, a common step in drug metabolism mediated by enzymes such as the cytochrome P450 (CYP450) superfamily. This guide explores the core principles of KIE using Dimethyl adipate-d4 as a model substrate. It offers a comprehensive overview of the theoretical underpinnings, practical experimental design, and data interpretation relevant to drug discovery and development professionals. The presented protocols and data, while illustrative, are grounded in established methodologies and typical results observed in the field, providing a practical framework for applying KIE studies in your own research.

The Kinetic Isotope Effect: A Fundamental Principle

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The primary KIE, which is the focus of this guide, occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The difference in mass between hydrogen (¹H) and deuterium (²H or D) is significant (approximately 100%), leading to a lower vibrational frequency of a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is rate-limiting.

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H bond cleavage is at least partially rate-limiting. In drug metabolism, this can have profound implications for a compound's pharmacokinetic profile, including its metabolic stability and potential for drug-drug interactions.

Quantitative Analysis of the Kinetic Isotope Effect of this compound

The following table summarizes hypothetical yet representative data from an in vitro experiment measuring the metabolism of Dimethyl adipate (B1204190) and its deuterated analogue, this compound, in human liver microsomes. Such experiments are crucial for quantifying the impact of deuteration on the metabolic fate of a compound. The key parameters measured are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint = Vmax/Km).

CompoundKm (µM)Vmax (pmol/min/mg protein)CLint (µL/min/mg protein)KIE (CLint ratio)
Dimethyl adipate502505.0\multirow{2}{*}{4.2}
This compound55651.2

Table 1: Hypothetical kinetic parameters for the metabolism of Dimethyl adipate and this compound in human liver microsomes. The KIE is calculated as the ratio of the intrinsic clearances (CLint H / CLint D).

Experimental Protocol: In Vitro Determination of KIE in Human Liver Microsomes

This section provides a detailed methodology for a typical in vitro experiment to determine the KIE of this compound.

4.1 Materials and Reagents

  • Dimethyl adipate

  • This compound (isotopic purity >98%)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Water (LC-MS grade)

4.2 Microsomal Incubation

  • Prepare stock solutions of Dimethyl adipate and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.

  • On the day of the experiment, prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, pre-incubate the test compounds (at a range of concentrations to determine Km and Vmax) with human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking. Time points should be taken within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Terminate the reaction at various time points by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4.3 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compounds from their metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions for the parent compounds and expected metabolites should be optimized beforehand.

4.4 Data Analysis

  • Quantify the depletion of the parent compounds (Dimethyl adipate and this compound) over time.

  • Calculate the initial rates of metabolism at each substrate concentration.

  • Fit the rate data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate the intrinsic clearance (CLint) as Vmax/Km.

  • The KIE is determined from the ratio of the CLint values for the non-deuterated and deuterated compounds.

Visualizing the Metabolic Pathway and Experimental Workflow

Diagrams are essential for visualizing complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the putative metabolic pathway of Dimethyl adipate and the experimental workflow for KIE determination.

metabolic_pathway cluster_0 Metabolism of Dimethyl Adipate DMA Dimethyl Adipate CYP450 CYP450 Enzymes DMA->CYP450 kH DMA_d4 This compound DMA_d4->CYP450 kD (slower due to KIE) Metabolite_H Hydroxylated Metabolite (H) CYP450->Metabolite_H Oxidation at C-H Metabolite_D Hydroxylated Metabolite (D) CYP450->Metabolite_D Oxidation at C-D Adipic_Acid Adipic Acid Metabolite_H->Adipic_Acid Further Metabolism Metabolite_D->Adipic_Acid

Caption: Putative metabolic pathway of Dimethyl Adipate via CYP450-mediated oxidation.

experimental_workflow cluster_1 KIE Determination Workflow start Start incubation Incubate Deuterated and Non-deuterated Substrates with Liver Microsomes start->incubation quenching Quench Reaction and Add Internal Standard incubation->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing and Kinetic Parameter Calculation analysis->data_processing kie_calculation Calculate KIE (kH/kD) data_processing->kie_calculation end End kie_calculation->end

Caption: Experimental workflow for the determination of the kinetic isotope effect.

Implications for Drug Development

The study of the kinetic isotope effect has significant practical applications in drug development:

  • Improving Metabolic Stability: By strategically deuterating metabolically liable positions in a drug candidate, its rate of metabolism can be slowed down. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased exposure, potentially allowing for lower or less frequent dosing.

  • Reducing Toxic Metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration at that site can "shunt" the metabolism towards other, less toxic pathways.

  • Elucidating Metabolic Pathways: KIE studies are a valuable tool for identifying the specific enzymes and reaction mechanisms involved in a drug's metabolism. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

  • Intellectual Property: Deuterated versions of existing drugs can be patentable as new chemical entities, providing a strategy for life-cycle management of pharmaceutical products.

Conclusion

The kinetic isotope effect is a nuanced yet powerful concept with significant implications for understanding and manipulating drug metabolism. Through the lens of this compound, this guide has provided a framework for researchers, scientists, and drug development professionals to appreciate and apply KIE studies. The ability to quantitatively assess the impact of deuteration on metabolic pathways provides a strategic advantage in the design of safer and more effective medicines. The methodologies and principles outlined herein serve as a robust starting point for incorporating KIE analysis into modern drug discovery and development programs.

Dimethyl Adipate-d4 for Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for accurate quantification and elucidation of metabolic pathways. Dimethyl adipate-d4, the deuterium-labeled analog of dimethyl adipate (B1204190), serves as a crucial internal standard and tracer for in-depth metabolic studies. Its near-identical physicochemical properties to its unlabeled counterpart ensure that it faithfully mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variability and matrix effects. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its integration into your research endeavors. Deuterated compounds, such as this compound, may also be used to investigate potential alterations in clearance and metabolic pathways, which can reduce toxicities.[1]

Core Applications in Metabolic Research

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of endogenous and exogenous dicarboxylic acids and their esters in biological matrices.[2][3] The use of deuterated standards is considered the gold standard in pharmacokinetic studies due to their ability to provide unparalleled precision and accuracy.[4][5]

Key applications include:

  • Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dimethyl adipate and related compounds.[5][6]

  • Metabolic Profiling: Quantifying endogenous levels of adipic acid and other dicarboxylic acids in studies of metabolic disorders.

  • Biomarker Discovery: Identifying and validating biomarkers related to fatty acid metabolism and oxidative stress.[7][8]

  • Environmental and Food Safety: Monitoring exposure to adipate plasticizers.[9]

Synthesis of this compound

While various methods exist for the synthesis of adipic acid esters,[10][11][12][13][14] the most straightforward approach for preparing this compound involves the esterification of commercially available adipic acid-d4 with methanol (B129727) in the presence of an acid catalyst.

Adipic_acid_d4 Adipic Acid-d4 Reaction Adipic_acid_d4->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Dimethyl_adipate_d4 This compound Water Water Product Reaction->Product Esterification Product->Dimethyl_adipate_d4 Product->Water

Figure 1: Synthesis of this compound.

Metabolic Pathways of Adipate Esters

The metabolism of adipate esters, such as dimethyl adipate, primarily involves hydrolysis to adipic acid, followed by beta-oxidation. Studies on related compounds like diisononyl adipate (DINA) and di-2-(ethylhexyl) adipate (DEHA) have elucidated the subsequent metabolic steps, which include hydroxylation, oxidation, and carboxylation of the side chains.[6][15]

Dimethyl_Adipate Dimethyl Adipate Adipic_Acid Adipic Acid Dimethyl_Adipate->Adipic_Acid Hydrolysis Beta_Oxidation β-Oxidation Products (e.g., Succinyl-CoA) Adipic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Sample_Collection Sample Collection (e.g., Blood, Urine) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

References

Methodological & Application

Application Note: Quantification of Dimethyl Adipate in Environmental Samples using Gas Chromatography-Mass Spectrometry with Dimethyl Adipate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl adipate (B1204190) (DMA) is a diester of adipic acid used in various industrial applications, including as a plasticizer, a solvent, and in the synthesis of polymers. Its presence in environmental samples is of growing concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust method for the determination of dimethyl adipate in water samples using gas chromatography-mass spectrometry (GC-MS) with dimethyl adipate-d4 as an internal standard. The use of a deuterated internal standard is a critical component for accurate quantification as it effectively compensates for variations in sample preparation and instrument response.[1]

Principle

This method involves the extraction of dimethyl adipate and the internal standard, this compound, from the sample matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique. The extract is then concentrated and analyzed by GC-MS. The quantification is based on the internal standard method, where the ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the analyte in the sample. This approach corrects for potential losses during sample processing and variations in injection volume.

Application

This method is suitable for the quantitative analysis of dimethyl adipate in various aqueous matrices, such as drinking water, wastewater, and environmental water samples. With appropriate modifications to the sample preparation protocol, it can also be adapted for other matrices like beverages and biological fluids.

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing deuterated internal standards for the analysis of esters, which can be expected to be similar for the analysis of dimethyl adipate using this compound.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 20%
Accuracy (Recovery)85 - 115%

Note: These values are representative and may vary depending on the specific instrument and matrix.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
5150001000000.15
10310001020000.30
25780001010000.77
50155000990001.57
1003200001030003.11
2508100001000008.10

Experimental Protocols

1. Reagents and Materials

  • Solvents: Hexane, Dichloromethane (B109758), Methanol (B129727), Acetone (all pesticide residue grade or equivalent).

  • Standards: Dimethyl adipate (≥99% purity), this compound (≥98% purity).

  • Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours).

  • Water: Deionized water, further purified to remove organic contaminants.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of dimethyl adipate and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve the desired concentration range for the calibration curve (e.g., 5-250 ng/mL). Each working standard should contain a constant concentration of the this compound internal standard (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a final concentration of 100 ng/mL.

  • Extraction: Transfer the spiked sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Dimethyl adipate: m/z 114, 143, 174

      • This compound: m/z 118, 147, 178

    • Quantification Ion: m/z 114 for dimethyl adipate and m/z 118 for this compound.

5. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of dimethyl adipate to the peak area of this compound against the concentration of dimethyl adipate in the working standard solutions.

  • Quantification: Determine the concentration of dimethyl adipate in the samples by calculating the peak area ratio and using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Quantification sample 1. Water Sample (100 mL) spike 2. Spike with this compound sample->spike lle 3. Liquid-Liquid Extraction (Dichloromethane) spike->lle dry 4. Dry Extract (Anhydrous Sodium Sulfate) lle->dry concentrate 5. Concentrate to 1 mL dry->concentrate vial 6. Transfer to GC Vial concentrate->vial gcms 7. GC-MS Injection vial->gcms data_acq 8. Data Acquisition (SIM Mode) gcms->data_acq peak_integration 9. Peak Integration data_acq->peak_integration calibration 10. Calibration Curve Generation peak_integration->calibration quantification 11. Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of dimethyl adipate.

quantification_logic cluster_inputs Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output analyte_peak Analyte Peak Area (Dimethyl Adipate) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logical relationship in the internal standard quantification method.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dimethyl Adipate Using Dimethyl Adipate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimethyl Adipate in biological matrices. To ensure the highest accuracy and precision, this method utilizes its stable isotope-labeled counterpart, Dimethyl Adipate-d4, as an internal standard. The protocol herein is tailored for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and materials science who require reliable quantification of Dimethyl Adipate. The straightforward sample preparation and rapid chromatographic analysis render this method suitable for high-throughput screening applications.

Introduction

Dimethyl Adipate is an organic compound used in a variety of industrial applications, including as a plasticizer, a solvent in paints and coatings, and an intermediate in the synthesis of polymers. Given its widespread use, there is a growing need for sensitive and accurate methods to quantify its presence in biological and environmental samples to assess exposure and potential toxicological effects.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for such quantitative studies due to its inherent selectivity and sensitivity, especially in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating analytical variability.[1] Deuterated internal standards are chemically analogous to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization and extraction recovery efficiencies.[1] This co-behavior allows for the normalization of any variations that may occur during sample preparation and instrumental analysis, thereby leading to highly reliable quantitative data.

This application note provides a comprehensive protocol for an LC-MS/MS method for the determination of Dimethyl Adipate, employing this compound as the internal standard to ensure data integrity.

Experimental Protocols

Materials and Reagents
  • Dimethyl Adipate (≥99% purity)

  • This compound (≥98% isotopic purity)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of Dimethyl Adipate in 10 mL of methanol.

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Dimethyl Adipate by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Phenomenex Kinetex C18 (100 x 4.6 mm; 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 10% B for 0.5 min, 10-95% B from 0.5-4 min, hold at 95% B for 1 min

Mass Spectrometry:

ParameterCondition
MS System SCIEX QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 550°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Dimethyl Adipate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Dimethyl Adipate175.1143.1100
Dimethyl Adipate175.1115.1100
This compound179.1147.1100
This compound179.1117.1100

Data Presentation

The method was validated for linearity, precision, and accuracy. Calibration curves were generated by plotting the peak area ratio of Dimethyl Adipate to this compound against the concentration of the standards.

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
Linearity (R²) 0.9995

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low154.25.1102.3
Medium753.54.398.9
High4002.83.9101.5

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample 1. Aliquot Sample (100 µL) add_is 2. Add Internal Standard (this compound) sample->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge 4. Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer 5. Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation 6. Evaporate to Dryness supernatant_transfer->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution injection 8. Inject into LC-MS/MS reconstitution->injection chromatography 9. Chromatographic Separation injection->chromatography ms_detection 10. MS/MS Detection (MRM) chromatography->ms_detection peak_integration 11. Peak Integration ms_detection->peak_integration ratio_calculation 12. Calculate Peak Area Ratios peak_integration->ratio_calculation quantification 13. Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of Dimethyl Adipate.

Conclusion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of Dimethyl Adipate in biological matrices. The utilization of this compound as an internal standard ensures accurate and precise measurements by compensating for matrix effects and procedural losses. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis and high-throughput applications in toxicological, environmental, and materials science studies.

References

Application Notes and Protocols for Quantitative Analysis Using Dimethyl Adipate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in fields such as environmental monitoring, food safety, and pharmaceutical development, the accuracy and precision of measurements are paramount. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the reliability of quantitative analyses, especially when employing chromatography coupled with mass spectrometry (GC-MS or LC-MS). This document provides detailed application notes and protocols for the use of Dimethyl adipate-d4 as an internal standard for the quantitative analysis of Dimethyl adipate (B1204190) and other related dicarboxylic acid esters.

Dimethyl adipate is utilized in various industrial applications, including as a plasticizer, a solvent, and a component in the synthesis of polymers.[1] Its presence in environmental and biological samples is of interest for monitoring potential exposure and understanding its metabolic fate. The use of this compound, a deuterated analog of the target analyte, allows for the correction of variations that may occur during sample preparation, injection, and ionization in the mass spectrometer, thereby leading to more accurate and precise quantification.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The internal standard should be a substance that is chemically similar to the analyte but can be distinguished by the analytical instrument. A deuterated analog of the analyte, such as this compound, is an ideal internal standard because it co-elutes with the analyte and exhibits similar ionization behavior in the mass spectrometer, but has a different mass-to-charge ratio (m/z).[2]

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this calibration curve. This approach effectively compensates for sample loss during preparation and variations in instrument response.

Experimental Protocols

Sample Preparation: Extraction of Adipates from Food Packaging Simulant

This protocol describes the extraction of Dimethyl adipate from a fatty food simulant (e.g., isooctane) used in migration studies of food contact materials.

Materials:

  • Food simulant sample containing migrated adipates

  • This compound internal standard solution (10 µg/mL in isooctane)

  • Isooctane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Transfer 1 mL of the food simulant sample to a 15 mL glass centrifuge tube.

  • Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution to achieve a final concentration of 1 µg/mL.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Add approximately 1 g of anhydrous sodium sulfate to remove any residual water.

  • Vortex again for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Conditions:

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Oven Program
Initial Temperature60°C, hold for 1 minute
Ramp 110°C/min to 200°C
Ramp 225°C/min to 280°C, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temperature230°C
Transfer Line Temp.280°C

SIM Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl adipate143111174
This compound147115178

Note: The quantifier and qualifier ions for Dimethyl adipate are based on its known mass spectrum. The ions for this compound are predicted based on a +4 Da mass shift and should be confirmed experimentally.

Data Presentation

Table 1: Calibration Curve Data for Dimethyl Adipate Analysis

This table presents representative data for a five-point calibration curve for the quantitative analysis of Dimethyl adipate using this compound as an internal standard.

Calibration LevelDimethyl Adipate Conc. (µg/mL)Dimethyl Adipate Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
10.115,234150,8760.101
20.576,987152,1120.506
31.0153,456151,5431.013
45.0758,912149,8765.064
510.01,512,345150,56710.044
Linearity (r²) 0.9998
Table 2: Method Performance: Recovery and Precision

This table summarizes the recovery and precision data for the analysis of Dimethyl adipate in a spiked food simulant sample at three different concentration levels.

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=5)Recovery (%)Relative Standard Deviation (RSD) (%)
0.20.1995.04.5
2.02.05102.52.8
8.07.8998.63.1

Visualization of Experimental Workflow and Signaling Pathway

Quantitative Analysis Workflow

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using an internal standard method.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Extraction of Analytes Spike->Extract Concentrate Concentration/ Solvent Exchange Extract->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Adipic Acid Metabolic Pathway

Dimethyl adipate is a diester of adipic acid. The metabolic pathway of adipic acid is relevant to understanding the fate of this compound in biological systems. The following diagram illustrates a simplified biosynthetic pathway of adipic acid.[3][4][5]

G AcetylCoA Acetyl-CoA OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA Condensation SuccinylCoA Succinyl-CoA SuccinylCoA->OxoadipylCoA HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA Reduction EnoateCoA Hex-2-enoyl-CoA HydroxyadipylCoA->EnoateCoA Dehydration AdipylCoA Adipyl-CoA EnoateCoA->AdipylCoA Reduction AdipicAcid Adipic Acid AdipylCoA->AdipicAcid Thioesterase

Caption: Simplified biosynthetic pathway of adipic acid.

References

Application Notes: Protocol for Using Dimethyl Adipate-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate-d4 (DMA-d4) is the deuterium-labeled form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1] In analytical chemistry, stable isotope-labeled compounds like DMA-d4 are invaluable as internal standards for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical properties are nearly identical to the unlabeled Dimethyl adipate, but its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for correcting variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Dimethyl adipate itself is used as a plasticizer, a solvent, and an intermediate in organic synthesis.[2][3][4] Consequently, quantitative methods are often required to measure its presence in various matrices, including environmental, biological, and food samples. DMA-d4 serves as an ideal internal standard for such analyses.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using DMA-d4 is isotope dilution, a method of quantification where a known amount of an isotopically enriched standard is added to the sample.[5] The analyte's concentration is then determined by measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard.[6][7] This ratio corrects for analyte loss during sample preparation and for fluctuations in instrument signal, as both the analyte and the standard are affected similarly.

Experimental Protocols

This section provides detailed methodologies for the use of this compound as an internal standard in mass spectrometry.

Preparation of Stock and Working Solutions

Proper preparation of standard solutions is critical for accurate quantification. All glassware should be thoroughly cleaned and rinsed with a high-purity solvent to avoid contamination.[8]

A. This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of neat this compound.

  • Transfer the material to a 10 mL volumetric flask.

  • Dissolve the compound in a suitable solvent such as methanol (B129727) or hexane.[9]

  • Bring the flask to volume with the chosen solvent and mix thoroughly.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C. This stock solution should be stable for several months.

B. Analyte Stock Solution (e.g., 1000 µg/mL)

  • Follow the same procedure as above using unlabeled Dimethyl adipate or other target analytes.

C. Working Standard Solutions

  • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

  • Spike each calibration standard, as well as all quality control (QC) samples and unknown samples, with a fixed concentration of the DMA-d4 internal standard working solution. A typical final IS concentration in the sample might be 100 ng/mL.[9][10]

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and remove interfering substances. The internal standard must be added at the earliest possible stage to account for losses throughout the procedure.

A. General Liquid Sample (e.g., Plasma, Beverages) Extraction [10][11]

  • Pipette a known volume (e.g., 1-4 mL) of the liquid sample into a clean glass tube.

  • Spike the sample with the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add an appropriate extraction solvent (e.g., hexane, acetonitrile).[10][12] The choice of solvent depends on the analyte's polarity.

  • Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol, hexane) compatible with the chromatographic system.[13]

  • Transfer the final solution to a 2 mL autosampler vial for analysis.[13]

Instrumental Analysis: GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.

A. GC-MS Method Parameters (Typical) [8]

  • GC System: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 20°C/min to 200°C.

    • Ramp: 10°C/min to 300°C, hold for 8 min.

  • Injector: Splitless mode, 280°C.

  • MS System: Triple Quadrupole or TOF Mass Spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Potential Dimethyl adipate fragment ion: m/z 143 (M-OCH3)+. The exact ions for DMA-d4 would be shifted by +4 amu. The base peak for many similar esters is m/z 149 (protonated phthalic anhydride (B1165640) structure), though this is more common for phthalates.[14] For adipates, fragmentation often involves the loss of an alkoxy group.[15][16]

B. LC-MS/MS Method Parameters (Typical) [12]

  • LC System: Waters ACQUITY UPLC, Agilent HPLC, or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ions would be the protonated molecules [M+H]+ or other adducts, and product ions would be determined by fragmentation experiments.

Data Presentation

Quantitative performance is assessed through validation experiments. The table below summarizes typical performance metrics for methods using stable isotope-labeled internal standards for adipate or phthalate (B1215562) analysis.

ParameterTypical ValueDescriptionSource(s)
Recovery 90 - 118%The efficiency of the extraction process, measured by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[10][11]
Precision (RSD) ≤ 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility. Intra-day precision is typically <14%.[10][11]
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, demonstrating a linear relationship between concentration and instrument response.[11]
Limit of Detection (LOD) 1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) Spike 2. Add Internal Standard (this compound) Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Analysis 5. GC-MS or LC-MS/MS Analysis Concentrate->Analysis Process 6. Measure Peak Area Ratios (Analyte / IS) Analysis->Process Quantify 7. Quantify using Calibration Curve Process->Quantify

General workflow for quantitative analysis using an internal standard.
Principle of Quantification

This diagram illustrates the logical relationship for quantification using an internal standard.

G cluster_ms Mass Spectrometer Analyte Analyte (Unknown Concentration) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS Internal Standard (IS) (Known Concentration) IS_Signal IS Peak Area IS->IS_Signal Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Final Analyte Concentration CalCurve->Result

Logical flow of internal standard-based quantification.

References

Application Note & Protocol: Synthesis of Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, serving as internal standards for quantitative analysis, tracers for metabolic studies, and probes for mechanistic investigations. Dimethyl adipate-d4, a deuterated analog of dimethyl adipate (B1204190), is a valuable building block and internal standard in various chemical and biomedical research applications. This document provides a detailed protocol for the synthesis of this compound via the esterification of adipic acid-d4. For the purpose of this protocol, we will describe the synthesis starting from the commercially available adipic acid-d10, which will yield dimethyl adipate with a deuterated backbone (dimethyl adipate-d8), a common and useful isotopologue. The principles of this synthesis are directly applicable to adipic acid with d4 labeling at specific positions, should that starting material be available.

The synthesis is based on the well-established Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. In this protocol, adipic acid-d10 is esterified with methanol (B129727) using sulfuric acid as the catalyst to produce dimethyl adipate-d8.

Materials and Methods

Materials
  • Adipic acid-d10 (98 atom % D)

  • Methanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 95-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid-d10 (5.0 g, 32.0 mmol).

  • To the flask, add anhydrous methanol (50 mL, 1.24 mol).

  • Stir the mixture until the adipic acid-d10 is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

2. Reaction:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture using a rotary evaporator to remove the excess methanol.

  • Dissolve the residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid. Caution: CO2 evolution may cause pressure buildup.

    • Brine (1 x 30 mL)

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

  • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude dimethyl adipate-d8 as a colorless oil.

4. Purification:

  • The crude product can be further purified by vacuum distillation if necessary, although for many applications as an internal standard, the crude product after work-up may be of sufficient purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of dimethyl adipate-d8.

ParameterValue
Starting MaterialAdipic acid-d10
Molecular Weight of Starting Material156.20 g/mol
ProductDimethyl adipate-d8
Molecular Weight of Product182.24 g/mol
Theoretical Yield5.83 g
Actual Yield (Typical)4.96 g
Percent Yield (Typical)85%
Isotopic Purity (from starting material)≥98 atom % D
Chemical Purity (by GC-MS)>98%

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 6H, -OCH₃). The signals for the methylene (B1212753) protons at δ 2.35 and δ 1.67 in non-deuterated dimethyl adipate will be absent.

¹³C NMR (100 MHz, CDCl₃): δ 173.8 (C=O), 51.5 (-OCH₃). The signals for the deuterated methylene carbons will appear as multiplets due to C-D coupling and will be significantly broader and less intense than their protonated counterparts.

Mass Spectrometry (EI): m/z (relative intensity) = 182 (M+), 151 ([M-OCH₃]+), 119 ([M-CO₂CH₃]+).

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of Dimethyl Adipate-d8 Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis start Adipic Acid-d10 + Methanol catalyst H₂SO₄ (cat.) start->catalyst Add reflux Reflux (4h, 65°C) catalyst->reflux evaporation1 Remove Methanol (Rotary Evaporation) reflux->evaporation1 dissolve Dissolve in DCM evaporation1->dissolve wash Aqueous Washes (H₂O, NaHCO₃, Brine) dissolve->wash dry Dry (MgSO₄) wash->dry evaporation2 Remove DCM (Rotary Evaporation) dry->evaporation2 product Crude Dimethyl Adipate-d8 evaporation2->product purification Vacuum Distillation (Optional) product->purification analysis Characterization (NMR, GC-MS) product->analysis purification->analysis

Caption: Workflow for the synthesis of dimethyl adipate-d8.

Reaction Pathway

Reaction_Pathway Fischer Esterification of Adipic Acid-d10 adipic_acid Adipic Acid-d10 DOOC-(CD₂)₄-COOD methanol Methanol CH₃OH product Dimethyl Adipate-d8 CH₃OOC-(CD₂)₄-COOCH₃ adipic_acid->product methanol->product water Water H₂O catalyst H₂SO₄ plus1 + arrow arrow->catalyst + 2 plus2 + 2 catalyst_label Catalyst

Caption: Reaction scheme for the synthesis of dimethyl adipate-d8.

Application Note & Protocol: Preparation of Deuterated Ester Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in drug metabolism and pharmacokinetics (DMPK), the use of internal standards is crucial for achieving accurate and precise results.[1][2] Stable isotope-labeled internal standards (SIL-IS), especially deuterated analogs, are considered the gold standard for mass spectrometry-based bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute chromatographically and experience similar ionization effects, thus effectively correcting for variability in sample preparation and instrument response.[1][3][4] This application note provides a detailed protocol for the preparation of deuterated ester internal standards, covering the key steps of deuteration, esterification, purification, and validation.

Deuterated standards are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[1][3] This mass difference allows for their differentiation from the unlabeled analyte by a mass spectrometer.[1] The synthesis of these standards typically involves two main stages: the introduction of deuterium into a suitable precursor molecule and the subsequent chemical modification to generate the final ester product.

Experimental Workflow

The overall process for preparing a deuterated ester internal standard can be visualized as a multi-step workflow, starting from the selection of the starting material and culminating in a well-characterized and validated standard ready for use in quantitative assays.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Validation start Select Starting Material (Carboxylic Acid or Alcohol) deuteration Deuteration of Precursor (e.g., H/D Exchange) start->deuteration esterification Esterification Reaction (e.g., Fischer Esterification) deuteration->esterification purification Purification (e.g., Flash Chromatography, HPLC) esterification->purification char_nmr Structural Characterization (NMR) purification->char_nmr char_ms Purity & Identity Confirmation (LC-MS) purification->char_ms isotopic_purity Determine Isotopic Purity (HRMS) char_ms->isotopic_purity chemical_purity Determine Chemical Purity (HPLC-UV) char_ms->chemical_purity concentration Accurate Concentration Determination chemical_purity->concentration

Caption: Experimental workflow for the preparation of deuterated ester internal standards.

Methodologies and Protocols

Deuteration of the Precursor Molecule

The strategic placement of deuterium atoms on a molecule is critical to ensure the stability of the label and to avoid any significant alteration of the molecule's physicochemical properties.[5] Placing deuterium on chemically stable positions that do not undergo hydrogen-deuterium exchange during sample processing is paramount.[5]

Protocol: Hydrogen-Deuterium Exchange using a Base Catalyst

This protocol describes a general method for introducing deuterium at positions acidic enough to undergo base-catalyzed exchange.

  • Materials:

    • Carboxylic acid or alcohol precursor

    • Deuterated solvent (e.g., D₂O, CH₃OD)

    • Base catalyst (e.g., NaOD, K₂CO₃)

    • Anhydrous reaction vessel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve the precursor (1 equivalent) in the deuterated solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base catalyst (0.1-1 equivalent) to the solution.

    • Heat the reaction mixture with stirring to a temperature appropriate for the specific substrate (typically ranging from room temperature to reflux).

    • Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signal at the target position or by LC-MS to see the mass shift.

    • Once the desired level of deuteration is achieved, cool the reaction to room temperature.

    • Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to a neutral pH.

    • Extract the deuterated product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated precursor.

Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6][7]

Protocol: Fischer Esterification

  • Materials:

    • Deuterated carboxylic acid or deuterated alcohol

    • Unlabeled alcohol or carboxylic acid counterpart

    • Acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid)

    • Anhydrous solvent (if necessary, e.g., toluene)

    • Reflux apparatus

    • Separatory funnel

  • Procedure:

    • Combine the deuterated carboxylic acid (1 equivalent) and a large excess of the alcohol (which can also serve as the solvent) in a round-bottom flask.

    • Carefully add the acid catalyst (catalytic amount, e.g., 5 mol%) to the mixture.

    • Set up the reflux apparatus and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude deuterated ester.

Purification

Purification is a critical step to ensure the final internal standard is free from unlabeled starting materials, reaction byproducts, and other impurities.

  • Flash Column Chromatography: This is a common technique for purifying the crude product on a larger scale. A silica (B1680970) gel stationary phase is typically used with a solvent system optimized by TLC to provide good separation of the desired ester from impurities.

  • High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can be employed. This technique offers better resolution and is suitable for final polishing of the internal standard.

Characterization and Validation

Thorough characterization and validation are essential to confirm the identity, purity, and concentration of the deuterated ester internal standard.

Logical Relationship of Validation Parameters

G cluster_0 Core Identity & Purity cluster_1 Quantitative Application identity Structural Identity (NMR, MS) isotopic_purity Isotopic Purity (HRMS) identity->isotopic_purity Confirms mass shift chemical_purity Chemical Purity (HPLC-UV) identity->chemical_purity Identifies target peak concentration Accurate Concentration isotopic_purity->concentration Ensures accurate weighing chemical_purity->concentration Corrects for impurities stability Stability Assessment concentration->stability Provides baseline for degradation studies

Caption: Interrelationship of validation parameters for internal standards.

Protocol: Validation of the Deuterated Ester Internal Standard

  • Structural Confirmation (NMR & MS):

    • ¹H and ¹³C NMR: Confirm the chemical structure of the ester and the absence of proton signals at the deuterated positions.

    • Mass Spectrometry (MS): Confirm the molecular weight of the deuterated ester. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Isotopic Purity Assessment (HRMS):

    • Prepare a solution of the deuterated internal standard.

    • Acquire a high-resolution full-scan mass spectrum.

    • Determine the relative abundance of the desired deuterated species compared to any unlabeled or partially labeled species. Isotopic purity should typically be ≥98%.[2]

  • Chemical Purity Assessment (HPLC-UV):

    • Develop an HPLC method with UV detection that can separate the deuterated ester from any potential impurities.

    • Inject a solution of the internal standard and determine the peak area percentage of the main component. Chemical purity should ideally be >95%.

  • Accurate Concentration Determination:

    • Prepare a stock solution of the purified deuterated ester by accurately weighing the solid material and dissolving it in a known volume of solvent. The concentration should be corrected for chemical purity.

    • Alternatively, perform a quantitative NMR (qNMR) analysis using a certified reference standard for the most accurate concentration determination.

Quantitative Data Summary

The following table provides an example of the characterization data for a synthesized deuterated ester internal standard.

ParameterMethodResultAcceptance Criteria
Identity
Structure¹H NMR, ¹³C NMRConforms to expected structureConforms
Molecular WeightHRMS[M+H]⁺ = xxx.xxxxAgrees with calculated mass (± 5 ppm)
Purity
Isotopic PurityHRMS99.2%≥ 98%
Chemical PurityHPLC-UV (254 nm)98.5%≥ 95%
Concentration
Stock SolutionGravimetric with purity correction1.012 mg/mLN/A

Conclusion

The preparation of high-quality deuterated ester internal standards is a critical activity in drug development and other fields requiring precise quantitative analysis. By following robust protocols for synthesis, purification, and characterization, researchers can produce reliable internal standards that significantly enhance the accuracy and precision of their analytical methods. Careful consideration of the position of deuteration and thorough validation of the final product are essential for ensuring the integrity of the quantitative data generated.

References

Application Notes: Analysis of Dimethyl Adipate in Environmental Samples Using Dimethyl Adipate-d4 by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

APPN-001

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of dimethyl adipate (B1204190) (DMA) in environmental matrices, specifically water and soil. The method utilizes isotope dilution gas chromatography-mass spectrometry (GC-MS) with dimethyl adipate-d4 (DMA-d4) as an internal standard. Isotope dilution is a highly accurate quantification technique that corrects for sample matrix effects and variations in extraction efficiency.[1][2][3][4] This methodology is crucial for researchers, scientists, and professionals in environmental monitoring and drug development who require precise measurements of adipate esters, which are common plasticizers and potential environmental contaminants.

Introduction

Dimethyl adipate is an organic compound used in a variety of industrial applications, including as a plasticizer, a solvent, and in the production of polymers. Its presence in the environment is of increasing concern due to potential ecological and health impacts. Accurate and reliable analytical methods are essential for monitoring its concentration in environmental compartments. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS, offers superior accuracy and precision compared to other methods by minimizing errors arising from sample preparation and instrumental analysis.[2][3]

Principle of Isotope Dilution

The core of this method is the principle of isotope dilution. A known amount of the isotopically labeled standard (DMA-d4) is added to the environmental sample prior to extraction and analysis. DMA-d4 is chemically identical to the target analyte (DMA), ensuring it behaves similarly throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, the concentration of DMA in the original sample can be accurately calculated, compensating for any losses during sample processing.[1][2]

Experimental

Reagents and Standards
  • Dimethyl Adipate (DMA): Analytical standard, >99% purity

  • This compound (DMA-d4): Isotopic standard, >98% purity

  • Solvents: Dichloromethane (B109758), hexane, acetonitrile (B52724), acetone (B3395972) (all pesticide residue grade or equivalent)

  • Reagent Water: Deionized water, free of interfering compounds

  • Sodium Sulfate (B86663): Anhydrous, granular, baked at 400°C for 4 hours

  • Diatomaceous Earth: For soil extraction

Instrumentation
  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds analysis (e.g., Agilent CP-Sil 13 CB or equivalent).[5]

  • Mass Spectrometer: Capable of selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

  • Autosampler: For automated injections.

  • Sample Concentrator: Kuderna-Danish (K-D) or equivalent nitrogen evaporation system.

  • Extraction Glassware: Separatory funnels, flasks, and vials, all thoroughly cleaned and solvent-rinsed to prevent contamination.[6]

Protocol 1: Analysis of Dimethyl Adipate in Water Samples

This protocol is adapted from general principles outlined in EPA Method 506 for the analysis of phthalate (B1215562) and adipate esters in drinking water.[6]

Sample Collection and Preservation
  • Collect 1-liter grab samples in amber glass containers.

  • Dechlorinate samples by adding 80 mg of sodium thiosulfate (B1220275) per liter, if residual chlorine is present.

  • Store samples at 4°C and extract within 7 days of collection. Extracts can be stored for up to 14 days before analysis.[6]

Sample Preparation and Extraction
  • Spike the 1 L water sample with a known amount of DMA-d4 internal standard solution.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.

    • Shake vigorously for 2 minutes with periodic venting.

    • Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

    • Combine the three extracts.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

GC-MS Analysis
  • Instrument Conditions:

    • Injector: Splitless mode, 250°C

    • Oven Program: 80°C hold for 1 min, ramp at 20°C/min to 270°C, hold for 10 min.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Dimethyl Adipate (DMA): Monitor characteristic ions (e.g., m/z 143, 111, 74).

      • This compound (DMA-d4): Monitor corresponding shifted ions (e.g., m/z 147, 115, 78).

Quantification
  • Create a calibration curve by analyzing a series of standards containing known concentrations of DMA and a constant concentration of DMA-d4.

  • Plot the ratio of the peak area of DMA to the peak area of DMA-d4 against the concentration of DMA.

  • Calculate the concentration of DMA in the sample by comparing the response ratio from the sample to the calibration curve.

Protocol 2: Analysis of Dimethyl Adipate in Soil Samples

This protocol is based on general methods for the extraction of semi-volatile organic compounds from solid matrices, such as accelerated solvent extraction (ASE) or ultrasonic extraction.[7][8]

Sample Collection and Preparation
  • Collect soil samples in glass jars and store them at 4°C.

  • Homogenize the soil sample and remove any large debris.

  • Weigh out 10-20 g of the homogenized soil into an extraction cell or beaker.

  • Spike the soil sample with a known amount of DMA-d4 internal standard solution and allow it to equilibrate.

Extraction

Option A: Accelerated Solvent Extraction (ASE)

  • Mix the spiked soil with an equal amount of diatomaceous earth and load it into the extraction cell.[9]

  • Perform the extraction using a suitable solvent system (e.g., dichloromethane:acetone 1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Collect the extract in a vial.

Option B: Ultrasonic Extraction

  • Add 30 mL of extraction solvent (e.g., acetonitrile or dichloromethane/hexane) to the beaker containing the soil sample.[7]

  • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

  • Decant the solvent and repeat the extraction two more times with fresh solvent.

  • Combine the extracts.

Extract Cleanup and Concentration
  • Centrifuge the combined extract to remove particulate matter.

  • Pass the extract through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

GC-MS Analysis and Quantification
  • Follow the same GC-MS analysis and quantification procedures as described in Protocol 1.

Data Presentation

The following tables summarize the expected performance data for the analysis of dimethyl adipate using the described methods. These values are based on typical performance for similar semi-volatile organic compounds in environmental matrices.

Table 1: Method Performance in Water Samples

ParameterDimethyl Adipate (DMA)
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Recovery85 - 115%
Precision (%RSD)< 15%

Table 2: Method Performance in Soil Samples

ParameterDimethyl Adipate (DMA)
Limit of Detection (LOD)1 - 10 µg/kg
Limit of Quantification (LOQ)3 - 30 µg/kg
Recovery70 - 120%
Precision (%RSD)< 20%

Visualizations

G cluster_water Protocol 1: Water Sample Workflow A 1. Collect 1L Water Sample B 2. Spike with DMA-d4 A->B C 3. Liquid-Liquid Extraction (Dichloromethane) B->C D 4. Dry Extract (Sodium Sulfate) C->D E 5. Concentrate to 1mL D->E F 6. GC-MS Analysis E->F

Caption: Workflow for the analysis of Dimethyl Adipate in water.

G cluster_soil Protocol 2: Soil Sample Workflow A 1. Collect & Homogenize Soil Sample B 2. Spike with DMA-d4 A->B C 3. Extraction (ASE or Ultrasonic) B->C D 4. Cleanup & Dry Extract C->D E 5. Concentrate to 1mL D->E F 6. GC-MS Analysis E->F

Caption: Workflow for the analysis of Dimethyl Adipate in soil.

G cluster_pathway Isotope Dilution Quantification Sample Sample (Unknown [DMA]) SpikedSample Spiked Sample Sample->SpikedSample Standard Standard (Known [DMA-d4]) Standard->SpikedSample Extraction Extraction & Cleanup (Potential for Loss) SpikedSample->Extraction FinalExtract Final Extract ([DMA] / [DMA-d4] Ratio) Extraction->FinalExtract GCMS GC-MS Measurement (Area DMA / Area DMA-d4) FinalExtract->GCMS Result Accurate Quantification of original [DMA] GCMS->Result

Caption: Logical relationship of isotope dilution analysis.

References

Application Note: High-Throughput Quantification of Dimethyl Adipate in Biological Matrices using Dimethyl Adipate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl adipate (B1204190) (DMA) is a widely used plasticizer and a key intermediate in various industrial processes. Its presence in consumer products and environmental samples has raised concerns about potential human exposure and health effects. Accurate and precise quantification of DMA in complex biological matrices is crucial for toxicological studies, exposure assessment, and understanding its metabolic fate. This application note describes a robust and sensitive analytical method for the determination of DMA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dimethyl adipate-d4 (DMA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3]

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by dilution and direct injection into the LC-MS/MS system. DMA and the internal standard, DMA-d4, are separated from endogenous plasma components on a reversed-phase C18 column and detected using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which corrects for any variations in extraction efficiency and instrument response.[4][5]

Materials and Methods

Reagents and Chemicals:

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or equivalent) with an electrospray ionization (ESI) source

Standard Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMA and DMA-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the DMA stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the DMA-d4 primary stock solution in 50% methanol.

Experimental Protocol

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the 100 ng/mL DMA-d4 internal standard working solution to each sample, except for the blank.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Dilute with 200 µL of LC-MS grade water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions DMA: 175.1 → 115.1; DMA-d4: 179.1 → 117.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Results and Discussion

The developed method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of DMA in human plasma.

Table 1: Calibration Curve and Sensitivity Data

AnalyteCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Dimethyl Adipate1 - 1000>0.9980.31.0

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
54.8597.04.25.5
5051.2102.43.14.8
500495.599.12.53.9

The use of this compound as an internal standard effectively compensated for matrix effects, leading to high recovery and reproducible results. The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput analysis.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of Dimethyl adipate in human plasma. The use of this compound as an internal standard is critical for achieving accurate and precise results in a complex biological matrix. The method is well-suited for clinical and toxicological research, as well as for monitoring human exposure to this compound.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add DMA-d4 Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant (200 µL) Centrifuge->Supernatant Dilute Dilute with Water (200 µL) Supernatant->Dilute Vial Transfer to Vial Dilute->Vial LC LC Separation (C18 Column) Vial->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the quantification of Dimethyl adipate.

G cluster_analyte Analyte (DMA) cluster_is Internal Standard (DMA-d4) Analyte_Signal Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (A_analyte / A_IS) Analyte_Signal->Ratio IS_Signal Peak Area (A_IS) IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Unknown Concentration Calibration->Quantification

Caption: Principle of internal standard calibration for accurate quantification.

Caption: Chemical structures of Dimethyl adipate and its deuterated analog.

References

Application Notes and Protocols: Preparation of Dimethyl Adipate-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl adipate-d4 (DMA-d4) is the deuterium-labeled form of Dimethyl adipate (B1204190), an aliphatic dicarboxylate compound.[1][2] It is commonly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic studies.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of DMA-d4 stock solutions for research applications.

Data Presentation: Properties and Storage

A summary of the physical properties, solubility, and recommended storage conditions for this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₁₀D₄O₄[1]
Molecular Weight 178.22 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility in DMSO 200 mg/mL (1122.21 mM). Note: Ultrasonic agitation is recommended. The use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[1]
Solubility in other solvents Soluble in alcohol, ether, and acetic acid.[3]
Storage (Pure Form) -20°C for up to 3 years; 4°C for up to 2 years.[1]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Preparation of a 200 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (liquid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tubes with screw caps

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Pre-Equilibration: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing:

    • Place a sterile, empty vial on the analytical balance and tare the weight.

    • Carefully add the desired amount of this compound liquid into the vial using a calibrated micropipette. For example, to prepare 1 mL of a 200 mg/mL solution, add 200 mg of DMA-d4.

    • Record the exact weight.

  • Solvent Addition:

    • Based on the recorded weight, calculate the required volume of DMSO to achieve the target concentration of 200 mg/mL.

      • Calculation Example: If the weight of DMA-d4 is 200 mg, add 1.0 mL of DMSO.

    • Using a new calibrated micropipette, add the calculated volume of DMSO to the vial containing the DMA-d4.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the mixture for approximately 30-60 seconds to ensure initial mixing.

    • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all the compound is completely dissolved.[1] This step is crucial for achieving the maximum solubility.

  • Aliquoting and Storage:

    • Once a homogenous solution is obtained, dispense small volumes (e.g., 20-100 µL) into sterile, amber glass vials or polypropylene microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles and light exposure.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[1]

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5] In case of accidental contact, wash skin immediately with soap and copious amounts of water and flush eyes with water for at least 15 minutes.[6]

  • Dimethyl adipate is incompatible with strong oxidizing agents, acids, and bases.[7]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[4][6][8]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate DMA-d4 and DMSO to Room Temp. B Weigh DMA-d4 in a sterile vial A->B C Calculate and add required volume of DMSO B->C D Vortex mixture for 30-60 seconds C->D Proceed to Dissolution E Sonicate in water bath until solution is clear D->E F Aliquot solution into sterile, amber vials E->F Proceed to Storage G Store at -80°C (6 months) or -20°C (1 month) F->G

References

Application Notes and Protocols for Metabolite Identification Using Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Dimethyl adipate-d4 as an internal standard in the quantitative analysis of metabolites, particularly dicarboxylic acids, in biological matrices. The methodologies described leverage the principles of stable isotope dilution mass spectrometry (SID-MS) to ensure high accuracy and precision in metabolite quantification, a critical aspect of metabolomics research in drug development and clinical diagnostics.

Introduction to this compound in Metabolomics

This compound is the deuterated form of Dimethyl adipate, an ester of the dicarboxylic acid, adipic acid. In mass spectrometry-based metabolomics, stable isotope-labeled compounds like this compound are ideal internal standards.[1] They are chemically identical to their endogenous counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, leading to highly reliable quantitative data.[2]

The primary application of this compound is in the quantitative analysis of adipic acid and other structurally related dicarboxylic acids in biological fluids such as urine and plasma. Elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, can be indicative of certain inborn errors of metabolism.[3] Accurate quantification of these metabolites is therefore crucial for the diagnosis and monitoring of such diseases.

Experimental Protocols

Two primary analytical platforms are commonly used for the analysis of dicarboxylic acids in metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis of Adipic Acid in Urine by GC-MS

This protocol describes the quantification of adipic acid in human urine using this compound as an internal standard. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile esters suitable for GC-MS analysis.[4]

Materials:

  • Urine sample

  • This compound solution (Internal Standard, e.g., 1 mg/mL in methanol)

  • Hydroxylamine (B1172632) hydrochloride solution

  • Ethyl acetate (B1210297)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Standard solutions of adipic acid for calibration curve

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • To 1 mL of urine, add a known amount of the this compound internal standard solution.

    • For the quantification of keto-acids, perform oximation by adding hydroxylamine hydrochloride and incubating.[5]

    • Acidify the sample with HCl.

  • Extraction:

    • Extract the organic acids from the acidified urine using 3 mL of ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process twice more and combine the organic extracts.

  • Derivatization:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Chromatographic Separation:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

      • Monitor characteristic ions for the TMS derivatives of adipic acid and this compound.

Data Analysis:

  • Identify the peaks for adipic acid-TMS and this compound-TMS based on their retention times and mass spectra.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by analyzing standard solutions of adipic acid with a constant amount of this compound.

  • Determine the concentration of adipic acid in the urine sample from the calibration curve.

Quantitative Analysis of Adipic Acid in Plasma by LC-MS/MS

This protocol provides a method for the quantification of adipic acid in plasma using this compound as an internal standard. LC-MS/MS offers the advantage of simpler sample preparation as derivatization is often not required.

Materials:

  • Plasma sample

  • This compound solution (Internal Standard, e.g., 1 mg/mL in methanol)

  • Acetonitrile (B52724)

  • Formic acid

  • Standard solutions of adipic acid for calibration curve

Protocol:

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex to ensure homogeneity.

    • To 100 µL of plasma, add a known amount of the this compound internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A suitable gradient to separate adipic acid from other plasma components.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both adipic acid and this compound.

Data Analysis:

  • Integrate the peak areas for the selected MRM transitions of adipic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by analyzing standard solutions of adipic acid with a constant amount of this compound.

  • Determine the concentration of adipic acid in the plasma sample from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the validation of a hypothetical GC-MS method for the analysis of adipic acid in urine, based on typical performance characteristics reported for similar assays.[6][7][8]

Table 1: Calibration Curve for Adipic Acid

Concentration (µg/mL)Peak Area Ratio (Adipic Acid / this compound)
10.052
50.255
100.510
251.275
502.550
1005.100
Linearity (r²) 0.998

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=6)Accuracy (%)
Low2.56.88.2105.4
Medium204.56.198.7
High803.95.5101.2

Table 3: Recovery

AnalyteSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)
Adipic Acid5048.997.8

Mandatory Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add this compound (IS) urine->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporation extract->dry derivatize Derivatization (TMS) dry->derivatize gcms GC-MS Analysis derivatize->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: GC-MS workflow for adipic acid analysis.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: LC-MS/MS workflow for adipic acid analysis.

signaling_pathway fatty_acids Fatty Acid β-Oxidation metabolic_block Enzyme Deficiency (Inborn Error of Metabolism) fatty_acids->metabolic_block Impaired dicarboxylic_acids Increased Dicarboxylic Acids (e.g., Adipic Acid) metabolic_block->dicarboxylic_acids Leads to accumulation of urine_excretion Urinary Excretion (Dicarboxylic Aciduria) dicarboxylic_acids->urine_excretion Results in

Caption: Pathway leading to dicarboxylic aciduria.

References

Elucidating Molecular Landscapes: Advanced Applications of Isotopic Labeling in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of stable isotope labeling techniques in proteomics and metabolomics research. A core focus is placed on stable isotope dimethyl labeling for quantitative proteomics and the application of deuterated internal standards for precise quantification in metabolomics. These methods are pivotal for obtaining high-quality, reproducible data essential for biomarker discovery, drug development, and fundamental biological research.

Section 1: Quantitative Proteomics using Stable Isotope Dimethyl Labeling

Application Note: A Cost-Effective and Robust Method for Quantitative Proteomics

Stable isotope dimethyl labeling is a powerful chemical labeling strategy for the relative quantification of proteins between different samples.[1] This technique involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) using formaldehyde (B43269) and a reducing agent, such as sodium cyanoborohydride.[2] By using isotopically light (e.g., CH₂O and NaBH₃CN) and heavy (e.g., CD₂O and NaBD₃CN) reagents, peptides from different samples can be differentially labeled.[3] When the labeled samples are mixed and analyzed by mass spectrometry (MS), the relative abundance of a peptide between the samples can be determined by comparing the signal intensities of the light and heavy isotopic pairs.[1]

This method offers several advantages, including its cost-effectiveness, high labeling efficiency, and applicability to a wide range of sample types, including tissues and clinical samples where metabolic labeling methods like SILAC are not feasible.[2][4] The labeling reaction is rapid and can be performed on digested protein samples in-solution or on-column.[5] Multiplexing is also possible by using different combinations of isotopic reagents, allowing for the simultaneous comparison of multiple samples.[1]

Experimental Protocol: In-Solution Stable Isotope Dimethyl Labeling of Peptides

This protocol details the steps for labeling tryptic peptides from two different samples (e.g., control vs. treated) for quantitative proteomic analysis.

Materials:

  • Protein extracts from two samples

  • Urea (B33335) (8 M) in 100 mM TEAB (Triethylammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formaldehyde solution (4% v/v in water, light - CH₂O)

  • Deuterated formaldehyde solution (4% v/v in water, heavy - CD₂O)

  • Sodium cyanoborohydride solution (600 mM in water)

  • Formic acid (5% v/v in water)

  • Ammonia (B1221849) solution (5% v/v in water)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from cell or tissue samples using a lysis buffer containing 8 M urea in 100 mM TEAB.[6]

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

    • For each sample, take 25-30 µg of protein extract.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the samples with 100 mM TEAB to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide samples using C18 spin columns according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

  • Reductive Dimethyl Labeling:

    • Reconstitute the dried peptides from each sample in 100 µL of 100 mM TEAB.

    • To the "light" sample, add 4 µL of 4% CH₂O solution.

    • To the "heavy" sample, add 4 µL of 4% CD₂O solution.

    • Vortex both samples and briefly centrifuge.

    • Add 4 µL of 600 mM sodium cyanoborohydride solution to each sample.

    • Incubate the reactions for 1 hour at room temperature.

    • Quench the reaction by adding 16 µL of 5% ammonia solution.

    • Further acidify the samples by adding 8 µL of 5% formic acid.

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the pooled sample using a C18 spin column.

    • Dry the final labeled peptide mixture in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample on an LC-MS/MS system. The relative quantification of peptides is determined by comparing the peak areas of the light and heavy isotopic forms in the MS1 spectra.[7]

Data Presentation: Quantitative Proteomics

The following table represents example data from a stable isotope dimethyl labeling experiment comparing a treated sample to a control.

Protein AccessionGene SymbolDescriptionLog2 Fold Change (Treated/Control)p-value
P02768ALBSerum albumin-1.580.001
P68871HBBHemoglobin subunit beta0.050.950
P01966HSP90B1Endoplasmin2.100.0005
Q06830PRDX1Peroxiredoxin-11.890.002
P31946YWHAZ14-3-3 protein zeta/delta-0.210.670

Visualization: Proteomics Workflow

G cluster_prep Sample Preparation cluster_labeling Dimethyl Labeling s1 Control Sample d1 Protein Digestion (Trypsin) s1->d1 s2 Treated Sample d2 Protein Digestion (Trypsin) s2->d2 l1 Light Labeling (CH₂O) d1->l1 l2 Heavy Labeling (CD₂O) d2->l2 mix Mix Samples (1:1) l1->mix l2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (Quantification & Identification) lcms->data

Caption: Workflow for quantitative proteomics using stable isotope dimethyl labeling.

Section 2: Quantitative Metabolomics using Deuterated Internal Standards

Application Note: Enhancing Accuracy and Precision in Metabolite Quantification

In metabolomics, accurate and precise quantification of small molecules in complex biological matrices is crucial but challenging due to matrix effects, instrument variability, and inconsistencies in sample preparation.[8] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analytes, is a widely adopted strategy to overcome these challenges.[8] A known amount of the deuterated internal standard is spiked into each sample at the beginning of the workflow.[9] Because the deuterated standard is chemically almost identical to the endogenous metabolite, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer.[10] This allows for the normalization of the analytical signal, correcting for variations introduced during sample processing and analysis, leading to highly accurate and precise quantification.[11]

Experimental Protocol: Quantification of Metabolites using a Deuterated Internal Standard

This protocol provides a general methodology for the quantification of a target metabolite in a biological sample (e.g., plasma) using its deuterated analog as an internal standard.

Materials:

  • Biological samples (e.g., plasma)

  • Deuterated internal standard (IS) stock solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • In a centrifuge tube, add 100 µL of the sample (e.g., plasma).

    • Spike the sample with 10 µL of the deuterated internal standard working solution at a known concentration.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

  • Data Analysis:

    • Develop a multiple reaction monitoring (MRM) method with specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibrator.

    • Determine the concentration of the analyte in the samples by interpolating their area ratios from the calibration curve.

Data Presentation: Quantitative Metabolomics

The following table shows example validation data for the quantification of a metabolite using a deuterated internal standard.[11]

ParameterAnalyte 1Analyte 2Analyte 3
Linearity Range (ng/mL)1 - 10000.5 - 5002 - 2000
LLOQ (ng/mL)10.52
Intra-assay Precision (CV%)2.5 - 8.1%3.1 - 9.2%1.9 - 7.5%
Inter-assay Precision (CV%)4.2 - 10.5%5.5 - 11.8%3.8 - 9.9%
Accuracy92 - 108%95 - 105%94 - 106%
Recovery85 - 95%88 - 97%90 - 99%

Visualization: Metabolomics Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample is_spike Spike Deuterated Internal Standard sample->is_spike extraction Metabolite Extraction (e.g., Protein Precipitation) is_spike->extraction dry Dry Down extraction->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration & Ratio Calculation) lcms->data quant Quantification (vs. Calibration Curve) data->quant

Caption: Workflow for quantitative metabolomics using a deuterated internal standard.

References

Application Notes: Quantitative Analysis of Adipic Acid and its Esters using Isotope Dilution with Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid and its esters are important industrial chemicals used in the production of polymers like nylon and as plasticizers. Accurate quantification of these compounds in various matrices is crucial for quality control, environmental monitoring, and safety assessment. The isotope dilution method, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a highly accurate and precise approach for this quantification.[1][2] This method utilizes a stable isotope-labeled internal standard, Dimethyl adipate-d4, which is chemically identical to the analyte's derivatized form but mass-shifted. This allows for the correction of variations during sample preparation and analysis, including extraction losses and matrix effects, leading to highly reliable results.

This document provides detailed protocols for the quantification of adipic acid (after derivatization to dimethyl adipate) and dimethyl adipate (B1204190) in various sample matrices using this compound as an internal standard.

Principle of Isotope Dilution

The core principle of the isotope dilution method is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (adipic acid or dimethyl adipate). The labeled standard acts as an internal benchmark. After sample preparation and analysis by GC-MS, the ratio of the native analyte to the labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively compensates for any analyte loss during the experimental workflow.

G Principle of Isotope Dilution cluster_sample Sample cluster_standard Internal Standard cluster_mixed Spiked Sample cluster_analysis Analysis Analyte Native Analyte (Dimethyl Adipate) Mixed Mixture of Native Analyte and Labeled Standard Analyte->Mixed IS Known Amount of This compound IS->Mixed GCMS GC-MS Analysis Mixed->GCMS Sample Prep Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Quant Quantification Ratio->Quant

A diagram illustrating the principle of the isotope dilution method.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described GC-MS method for the analysis of dimethyl adipate using this compound. These values are representative and may vary based on the specific instrument and matrix.

Table 1: GC-MS Method Validation Parameters

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)≤ 10%
Inter-day Precision (%RSD)≤ 15%
Accuracy (Recovery)90 - 110%

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Dimethyl adipate143111
This compound147115

Experimental Protocols

Protocol 1: Quantification of Dimethyl Adipate

This protocol is suitable for samples where dimethyl adipate is already present.

1. Materials and Reagents

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of dimethyl adipate and this compound in 10 mL of methanol separately.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the dimethyl adipate stock solution into a blank matrix extract. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

  • To 1 mL of the sample, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Perform a liquid-liquid extraction by adding 2 mL of hexane and vortexing for 2 minutes.

  • Centrifuge to separate the phases.

  • Collect the upper hexane layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: Quantification of Adipic Acid (after derivatization)

This protocol is for samples containing adipic acid, which needs to be derivatized to the more volatile dimethyl adipate for GC-MS analysis.

1. Materials and Reagents

  • Adipic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Boron trifluoride-methanol solution (14% w/v)

  • Heptane (B126788) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of adipic acid and this compound in methanol.

  • Calibration Standards: Prepare calibration standards of adipic acid in the desired concentration range (e.g., 0.1 to 100 µg/mL) in a blank matrix.

3. Sample Preparation and Derivatization

  • To 1 mL of the sample, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 1 mL of 14% boron trifluoride-methanol solution to the sample.

  • Heat the mixture at 60°C for 10 minutes to facilitate the esterification of adipic acid to dimethyl adipate.

  • Cool the sample to room temperature.

  • Add 2 mL of heptane and 1 mL of saturated sodium chloride solution, and vortex for 2 minutes.

  • Centrifuge to separate the phases.

  • Collect the upper heptane layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to 100 µL under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis

  • Integrate the peak areas for the quantifier ions of dimethyl adipate and this compound.

  • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

  • Calculate the response ratio for the unknown samples.

  • Determine the concentration of dimethyl adipate in the samples using the linear regression equation from the calibration curve.

Experimental Workflow Diagram

G GC-MS Isotope Dilution Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Sample Spike Spike with This compound Start->Spike Deriv Derivatization (for Adipic Acid) Spike->Deriv If needed Extract Liquid-Liquid Extraction Spike->Extract Deriv->Extract Dry Drying and Concentration Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Integrate->Quantify Calibrate->Quantify

A generalized workflow for the quantification of adipates by GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Problems with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of deuterated internal standards in analytical experiments, particularly in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main function is to act as an internal reference to correct for variations that may occur during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[2][3]

Q2: What are the ideal characteristics of a deuterated internal standard?

For dependable and precise quantification, a deuterated internal standard should have high chemical and isotopic purity.[2]

CharacteristicRecommendationRationale
Chemical Purity >99%[2][4]Ensures no other compounds are present that could cause interfering peaks in the chromatogram.[2]
Isotopic Enrichment ≥98%[2][4][5]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2][4]
Number of Deuterium Atoms 2 to 10[1][2]A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte to prevent analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[2]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[2][6]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix.[2][7]

Q3: What is isotopic exchange and why is it a problem?

Isotopic exchange, or "back-exchange," is an unintended process where deuterium atoms on a deuterated internal standard are swapped with hydrogen atoms from the sample matrix, solvents, or analytical mobile phase.[8][9][10] This is a significant issue because mass spectrometry differentiates between the analyte and the internal standard based on their mass difference. If the deuterated IS loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte's signal, compromising the accuracy of quantitative analyses.[8]

Q4: Which molecular positions are most susceptible to isotopic exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more prone to exchange.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[8]
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions[8]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[8]
Amides (-CONH-)LabileAcid or base-catalyzed[8]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[8]

Q5: How can impurities in my deuterated internal standard affect my results?

Impurities in a deuterated internal standard can be chemical (e.g., residual starting materials) or isotopic (e.g., the unlabeled analyte).[4] These impurities can significantly affect analytical results by:

  • Overestimation of the Analyte: The presence of the unlabeled analyte as an impurity will contribute to the analyte's signal, leading to a positive bias, especially at the lower limit of quantification (LLOQ).[3][4]

  • Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can cause non-linear calibration behavior.[4]

  • Inaccurate Quantification: Significant chemical impurities mean the actual concentration of the internal standard is lower than the nominal concentration, leading to errors in the final calculated analyte concentration.[4]

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a common problem that can be caused by several factors. The following diagram illustrates the potential causes and the logical flow for troubleshooting.

A Poor Reproducibility of Analyte/IS Area Ratio B Differential Matrix Effects A->B C Isotopic Instability (H/D Exchange) A->C D IS Impurity A->D E Chromatographic Separation (Isotope Effect) B->E F Inadequate Sample Cleanup B->F G Labile Deuterium Label C->G H Unfavorable pH or Temperature C->H I Unlabeled Analyte Present in IS D->I J Chemical Impurities in IS D->J

Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.

Issue 2: My results are inconsistent even with a deuterated internal standard.

While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[3] This can occur due to:

  • Differential Matrix Effects: This is the most frequent cause of failure and happens when the analyte and the deuterated internal standard are affected differently by the matrix.[3] This can be due to a slight chromatographic separation between the two compounds, often referred to as the "deuterium isotope effect".[3][10] If they elute into regions with varying degrees of ion suppression, the ratio of their signals will not be constant.[3]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[3] This is more probable with deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[3]

  • Impurity in the Internal Standard: The deuterated internal standard might contain the unlabeled analyte as an impurity, which will contribute to the analyte's signal and lead to a positive bias, particularly at lower concentrations.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol outlines an experiment to evaluate the stability of a deuterated internal standard against back-exchange.

A Prepare Two Sets of Samples: 1. d-IS in Blank Matrix 2. d-IS in Mobile Phase/Solvent B Aliquot samples into multiple vials A->B C Store one aliquot of each set at -80°C (T=0 control) B->C D Incubate remaining aliquots under method conditions (e.g., autosampler temperature) B->D E Analyze samples at various time points (e.g., 0, 4, 8, 12, 24 hours) D->E F Monitor for: - Decrease in d-IS signal - Increase in unlabeled analyte signal E->F G A significant change in the analyte-to-IS ratio over time indicates instability F->G

Caption: Experimental workflow for assessing d-IS stability.

Methodology:

  • Prepare Stability Samples: Spike the deuterated IS into a blank matrix (the same type as your study samples, e.g., plasma, urine) at a concentration typical for your assay. Prepare a second set of samples by spiking the IS into your final mobile phase or reconstitution solvent.[10]

  • Aliquot and Store: Aliquot these mixtures into several vials. Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.[10]

  • Incubate: Store the remaining aliquots under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]

  • Data Analysis: In the matrix samples, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange. In the solvent samples, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[1]

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[1]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[1]

  • Calculate Purity: The presence of a peak at the retention time of the analyte indicates the presence of the unlabeled analogue as an impurity. Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to get an indication of the isotopic purity.[2]

This technical support guide provides a starting point for troubleshooting common issues with deuterated internal standards. For more complex issues, consulting with the manufacturer or a specialist is recommended.

References

troubleshooting Dimethyl adipate-d4 peak splitting in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on peak splitting of Dimethyl adipate-d4.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting?

A1: Peak splitting is a phenomenon in chromatography where a single compound, which should ideally produce a single symmetrical peak (a Gaussian peak), instead appears as two or more distinct, often conjoined, peaks.[1][2] This distortion can complicate data interpretation and affect the accuracy of quantification.

Q2: Why is peak splitting a concern for deuterated compounds like this compound?

A2: While peak splitting can occur with any compound, deuterated standards present unique challenges. Potential causes include:

  • Isotope Effects: Deuterium (B1214612) substitution can slightly alter the physicochemical properties of a molecule, such as its polarity and interaction with the stationary phase.[3][4][5] In some cases, this can lead to partial separation from any remaining non-deuterated analogue, appearing as a shoulder or a small, closely eluted peak.

  • On-Column Hydrogen-Deuterium (H/D) Exchange: Active sites on the column, in the inlet, or within the system (e.g., exposed silanol (B1196071) groups) can facilitate the exchange of deuterium atoms with hydrogen atoms from the mobile phase or residual water.[6] This creates a mixed population of molecules with varying degrees of deuteration, which may separate chromatographically.

Q3: Does peak splitting always mean there is a problem with my instrument?

A3: Not necessarily. Peak splitting can be caused by issues related to the instrument, the method, or the sample itself.[7] A systematic approach is required to determine if the issue is hardware-related (e.g., a blocked frit, column void) or method-related (e.g., solvent mismatch, sample overload).[1][2][8][9]

Troubleshooting Guide: this compound Peak Splitting

This guide is designed to help you diagnose and resolve peak splitting issues in a logical sequence.

Step 1: Initial Diagnosis - Is it the Compound or the System?

The first step is to determine if the splitting is specific to this compound or affects all peaks in the chromatogram.

  • If only the this compound peak is splitting: The issue is likely related to the chemistry of the analyte or its specific interaction with the system.[7]

  • If all peaks are splitting: The problem is likely systemic, such as an issue with the injector, a column void, or a blocked frit.[1][2][10]

Step 2: Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting peak splitting.

G cluster_0 Troubleshooting Workflow for Peak Splitting start Peak Splitting Observed q1 Are ALL peaks splitting? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_frit Check for Blocked Frit or Column Contamination system_issue->check_frit check_void Inspect for Column Void or Channeling system_issue->check_void check_connections Verify All Connections (tubing, fittings) for dead volume system_issue->check_connections end_node Peak Shape Restored check_frit->end_node check_void->end_node check_connections->end_node check_overload Reduce Sample Concentration (Sample Overload) analyte_issue->check_overload check_solvent Match Sample Solvent to Mobile Phase (Solvent Mismatch) analyte_issue->check_solvent check_hd_exchange Consider H/D Exchange (Use inert liner/column) analyte_issue->check_hd_exchange check_method Optimize Method (Temperature, Flow Rate) analyte_issue->check_method check_overload->end_node check_solvent->end_node check_hd_exchange->end_node check_method->end_node

Caption: A logical workflow for diagnosing the cause of peak splitting.

Step 3: Common Causes and Solutions

The following table summarizes common causes of peak splitting for this compound and provides actionable solutions.

Potential Cause Description Recommended Solution(s) Applicable To
Sample Overload Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion and splitting.[2][11]Reduce the sample concentration or injection volume. A simple dilution series can quickly diagnose this.[8]GC & LC
Solvent Mismatch The sample is dissolved in a solvent significantly stronger or weaker than the mobile phase (LC) or incompatible with the stationary phase (GC).[10][12] This disrupts the sample band as it is introduced to the column.Prepare the sample in the initial mobile phase (LC) or a solvent with similar polarity to the stationary phase (GC).[12]GC & LC
Column Contamination / Blocked Frit Particulates from the sample or mobile phase can block the inlet frit or contaminate the head of the column, causing a disturbed flow path.[1][9]Reverse flush the column (if permitted by the manufacturer). If this fails, replace the column frit or the entire column.[1][9]GC & LC
Column Void A void or channel can form at the head of the column due to packing bed settling or improper packing.[1][7][8] This creates multiple paths for the analyte, resulting in split peaks.Replace the column. Ensure proper column handling and operating within pressure limits to prevent future voids.GC & LC
Injector Issues (GC) For GC, issues like an erratic injection, incorrect column installation depth in the inlet, or a dirty liner can cause the sample to be introduced non-homogeneously.[12][13][14][15]Use an autosampler for consistent injections.[15] Verify the column is installed at the correct depth. Perform regular inlet maintenance, including liner replacement.[15]GC
H/D Exchange Active sites (e.g., acidic silanol groups) in the GC liner or on the LC column packing can catalyze the exchange of deuterium for hydrogen, creating a mixture of isotopologues that may separate.Use a deactivated or inert GC liner. For LC, use a well-endcapped column with low silanol activity or adjust mobile phase pH to minimize exchange.[6]GC & LC

Experimental Protocols

Below are example protocols for the analysis of Dimethyl adipate. These can be used as a starting point for method development and troubleshooting.

Example Gas Chromatography (GC) Protocol
  • Instrumentation: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute this compound standard in a compatible solvent like Dichloromethane or Ethyl Acetate to a final concentration of 10-50 µg/mL.

Example High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC or UPLC system with a UV or MS detector.

  • Column: C18 reverse-phase column, 100 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 30% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound standard in a 50:50 mixture of Acetonitrile and Water.

This document is intended as a general guide. Specific instrument conditions and method parameters may need to be optimized for your particular application.

References

preventing isotopic exchange with Dimethyl adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl adipate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the accurate use of this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is the deuterium-labeled version of Dimethyl adipate, commonly used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). While the exact labeling pattern can vary by manufacturer, it is crucial to refer to the Certificate of Analysis (CoA) for your specific lot. Generally, the deuterium atoms are placed in chemically stable positions to minimize isotopic exchange. A common labeling scheme involves the deuteration of the two methyl groups (d6), which offers high stability. However, other labeling patterns may exist.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on this compound is replaced by a hydrogen atom from its surroundings (e.g., solvent, sample matrix).[1] This is a critical issue in quantitative analysis because the mass spectrometer differentiates the internal standard from the analyte based on their mass difference. If deuterium atoms are lost, the mass of the internal standard changes, which can lead to:

  • Underestimation of the internal standard: A decrease in the deuterated signal.

  • Overestimation of the analyte: The back-exchanged internal standard can be incorrectly measured as the unlabeled analyte.[1]

This ultimately compromises the accuracy and reliability of the quantitative results.

Q3: Which factors can promote isotopic exchange with this compound?

Several experimental factors can increase the risk of isotopic exchange:

  • pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly if they are located on the carbon atoms adjacent to the carbonyl groups of the ester (alpha-positions).[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate deuterium exchange. Prolonged exposure increases this risk.[1]

  • Sample Matrix: Biological matrices like plasma or urine can contain enzymes or other components that may catalyze exchange.[1]

Q4: How should I store and handle this compound to maintain its isotopic stability?

Proper storage and handling are essential to prevent isotopic exchange.

ConditionRecommendationRationale
Storage Temperature Store the neat compound and stock solutions at -20°C or -80°C for long-term stability.[2]Low temperatures slow down the rate of potential exchange reactions.
Solvent for Stock Solutions Use high-purity, dry, aprotic solvents like acetonitrile (B52724) or DMSO when possible.Aprotic solvents lack exchangeable protons, minimizing the risk of H/D exchange.
Working Solutions Prepare fresh working solutions on the day of use, especially if they are in aqueous or protic solvents.Minimizes the time the deuterated standard is exposed to exchange-promoting conditions.
pH of Solutions If aqueous solutions are necessary, maintain a pH as close to neutral as possible and avoid strong acids or bases.Extreme pH can catalyze the exchange of labile deuterons.
Handling Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water.Prevents contamination with a protic solvent (water).

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound and provides a logical approach to troubleshooting.

Problem 1: Inconsistent internal standard response across an analytical run.

  • Possible Cause: Isotopic exchange is occurring in the autosampler.

  • Troubleshooting Steps:

    • Assess Autosampler Stability: Prepare two sets of samples. In the first set, spike the internal standard into the blank matrix extract just before injection. In the second set, prepare the samples as usual and let them sit in the autosampler.

    • Analyze and Compare: Inject samples from the second set at regular intervals (e.g., every 2 hours) and compare the internal standard response to the first set. A decreasing trend in the internal standard signal over time suggests instability.

    • Corrective Actions:

      • Lower the autosampler temperature.

      • If possible, change the reconstitution solvent to one with a lower protic content.

      • Minimize the time samples spend in the autosampler before injection.

Problem 2: The concentration of the analyte appears to be artificially high, especially at low levels.

  • Possible Cause: The this compound internal standard is undergoing back-exchange to its unlabeled form.[1]

  • Troubleshooting Steps:

    • Verify Internal Standard Purity: Analyze a high-concentration solution of the this compound standard and monitor the mass transition of the unlabeled Dimethyl adipate. The presence of a significant peak indicates either impurity or in-source exchange.

    • Conduct a Stability Experiment: Incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for the appearance and increase of the unlabeled analyte signal over time.

    • Corrective Actions:

      • Re-evaluate the sample preparation conditions. Avoid high temperatures and extremes of pH.

      • If using a solid-phase extraction (SPE) method, ensure that the elution solvent is not overly acidic or basic.

      • Consider using a different lot of the internal standard or one with a different deuteration pattern if the issue persists.

Problem 3: Poor chromatography or peak shape for the internal standard.

  • Possible Cause: While less common, degradation of the this compound can occur under harsh conditions.

  • Troubleshooting Steps:

    • Check Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the stability of the ester.

    • Prepare Fresh Standards: Degradation can occur over time in solution. Prepare fresh stock and working solutions.

    • Inspect the LC-MS System: Rule out system-related issues that could be causing poor chromatography.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in different solvents and at various pH levels.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Test Solutions: Create a series of solutions by spiking the stock solution to a final concentration of 1 µg/mL in the following solvents:

    • 50:50 ACN:Water (neutral)

    • 50:50 ACN:Water with 0.1% Formic Acid (acidic)

    • 50:50 ACN:Water with 0.1% Ammonium Hydroxide (basic)

    • 100% Methanol

  • Time-Point Analysis:

    • Analyze an aliquot of each test solution immediately (T=0) via LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled Dimethyl adipate.

    • Store the remaining test solutions at room temperature and in the autosampler at its set temperature.

    • Re-inject aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of this compound over time. A significant decrease suggests degradation or exchange.

    • Monitor the peak area of unlabeled Dimethyl adipate. An increase in this signal is a direct indication of isotopic exchange.

Expected Results:

Solvent ConditionExpected Stability of this compound
50:50 ACN:Water (neutral)Generally stable, minor exchange possible over extended periods.
50:50 ACN:Water (acidic)Increased risk of exchange, especially with heat.
50:50 ACN:Water (basic)High risk of exchange and hydrolysis.
100% MethanolGenerally stable, but risk of exchange is higher than in aprotic solvents.

Visualizations

Below are diagrams to aid in understanding the troubleshooting workflow for isotopic exchange issues.

Isotopic_Exchange_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions Inconsistent IS Response Inconsistent IS Response Assess Autosampler Stability Assess Autosampler Stability Inconsistent IS Response->Assess Autosampler Stability High Analyte Signal High Analyte Signal Verify IS Purity Verify IS Purity High Analyte Signal->Verify IS Purity Exchange in Autosampler Exchange in Autosampler Assess Autosampler Stability->Exchange in Autosampler Conduct Stability Experiment Conduct Stability Experiment Verify IS Purity->Conduct Stability Experiment IS Impurity IS Impurity Verify IS Purity->IS Impurity Back-Exchange during Prep Back-Exchange during Prep Conduct Stability Experiment->Back-Exchange during Prep Optimize Autosampler Conditions Optimize Autosampler Conditions Exchange in Autosampler->Optimize Autosampler Conditions Modify Sample Prep Modify Sample Prep Back-Exchange during Prep->Modify Sample Prep Use New IS Lot Use New IS Lot IS Impurity->Use New IS Lot

Caption: Troubleshooting workflow for isotopic exchange issues.

Stability_Assessment_Workflow start Start Stability Assessment prep_stock Prepare 1 mg/mL Stock in ACN start->prep_stock prep_test Prepare Test Solutions (Acidic, Basic, Neutral, Protic) prep_stock->prep_test analyze_t0 Analyze at T=0 (LC-MS/MS) prep_test->analyze_t0 incubate Incubate at Room Temp and Autosampler Temp analyze_t0->incubate analyze_intervals Re-analyze at Intervals (2, 4, 8, 24h) incubate->analyze_intervals data_analysis Analyze Data: - IS Peak Area vs. Time - Unlabeled Analyte Appearance analyze_intervals->data_analysis conclusion Determine Stability data_analysis->conclusion

Caption: Experimental workflow for assessing internal standard stability.

References

correcting for matrix effects with Dimethyl adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dimethyl adipate-d4 to correct for matrix effects in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of analytical chemistry?

A1: The matrix effect is the combined impact of all components in a sample, apart from the specific analyte of interest, on the analytical signal.[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to significant inaccuracies in quantification if not properly addressed.[4][5] Common components in biological matrices that cause these effects include salts, lipids, and proteins.[1][6]

Q2: How does a deuterated internal standard like this compound compensate for matrix effects?

A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred tool for correcting matrix effects.[3][7] this compound is chemically and structurally almost identical to its non-labeled counterpart, Dimethyl adipate (B1204190).[8] Because of this similarity, it is expected to have the same chromatographic properties and experience the same degree of ion suppression or enhancement as the analyte.[4][6][9]

By adding a precise, known amount of this compound to all samples, calibration standards, and quality controls, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6][10] This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, significantly improving the accuracy and precision of the results.[11][12]

Q3: When is it appropriate to use this compound as an internal standard?

A3: this compound should be used as an internal standard for the quantitative analysis of Dimethyl adipate in complex matrices via methods such as GC-MS or LC-MS.[8] It can also be suitable for the analysis of other structurally similar adipate esters where a corresponding stable isotope-labeled standard is not available, provided that its chromatographic behavior and ionization response are verified to closely mimic the target analyte.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results Despite Using this compound

This is often the most common issue and typically points to differential matrix effects, where the analyte and the internal standard are not affected by the matrix in the same way.[6]

Possible Cause: The Deuterium Isotope Effect

The slight mass difference between the analyte (Dimethyl adipate) and the internal standard (this compound) can sometimes lead to a small separation during chromatography.[6] If they elute at different times, they may enter the mass spectrometer ion source into regions with varying concentrations of co-eluting matrix components, causing them to experience different levels of ion suppression or enhancement.

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and this compound. Their retention times should be nearly identical.[6]

  • Optimize Chromatography: If separation is observed, modify the chromatographic conditions to achieve co-elution. This could involve adjusting the mobile phase gradient, changing the column temperature, or using an analytical column with slightly lower resolution.[6]

  • Quantify the Matrix Effect: Perform a quantitative assessment (see Protocol 1) to determine the extent of the matrix effect on both the analyte and the internal standard to confirm they are behaving similarly.[6]

  • Matrix-Matched Calibrators: As a complementary strategy, prepare calibration standards in a blank matrix identical to the samples.[6][9] This ensures the calibration curve accurately reflects the matrix conditions.

start Inaccurate Results Observed check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms start->check_coelution is_coelution Are they co-eluting? check_coelution->is_coelution optimize_lc Step 2: Modify LC Method (e.g., adjust gradient, temperature) to achieve co-elution is_coelution->optimize_lc No quantify_me Step 3: Quantify Matrix Effect (See Protocol 1) is_coelution->quantify_me Yes optimize_lc->check_coelution is_me_similar Is Matrix Effect similar for analyte and IS? quantify_me->is_me_similar use_mmc Step 4: Implement Matrix-Matched Calibrators is_me_similar->use_mmc No resolved Issue Resolved is_me_similar->resolved Yes use_mmc->resolved cluster_0 Sample Sets cluster_1 Calculations set_a Set A: Analyte + IS in Clean Solvent calc_me Matrix Effect (B / A) * 100 set_a->calc_me calc_pe Process Efficiency (C / A) * 100 set_a->calc_pe set_b Set B: Blank Matrix Extract + Spiked Analyte + IS set_b->calc_me calc_re Recovery (C / B) * 100 set_b->calc_re set_c Set C: Blank Matrix + Spiked Analyte + IS (then extracted) set_c->calc_re set_c->calc_pe start Start: Unknown Sample, Calibrator, or QC aliquot 1. Aliquot Sample start->aliquot spike_is 2. Spike with this compound aliquot->spike_is sample_prep 3. Sample Preparation (e.g., SPE, LLE) spike_is->sample_prep reconstitute 4. Evaporate & Reconstitute sample_prep->reconstitute analysis 5. LC-MS/MS Analysis reconstitute->analysis quantify 6. Quantification (Based on Area Ratio) analysis->quantify end Final Concentration Reported quantify->end

References

Technical Support Center: Ensuring Isotopic Purity of Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl adipate-d4. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of this compound for accurate and reliable experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound.

Issue Potential Cause Recommended Action
Low Isotopic Enrichment Incomplete deuteration reaction.- Increase reaction time: Allow the hydrogen-deuterium exchange to proceed for a longer duration. - Increase temperature: Gently heat the reaction mixture to improve the rate of exchange, but monitor for potential side reactions. - Use a stronger base or catalyst: A more potent catalyst can enhance the efficiency of the deuteration. - Increase the molar excess of the deuterium (B1214612) source (e.g., D₂O): A larger excess will drive the equilibrium towards the deuterated product.[1][2]
Back-exchange of deuterium with hydrogen.- Use deuterated solvents for workup and purification: Minimize contact with protic solvents (H₂O, methanol (B129727), etc.) after the deuteration step. - Thoroughly dry all glassware and reagents: Residual moisture can be a source of protons. - Store the final product under anhydrous conditions: Protect the deuterated compound from atmospheric moisture.
Presence of Unlabeled Dimethyl Adipate (B1204190) (d0) Incomplete deuteration.Follow the recommendations for "Low Isotopic Enrichment".
Contamination with non-deuterated starting material.Ensure the purity of the starting adipic acid or its derivative before initiating the deuteration process.
Presence of Partially Deuterated Species (d1, d2, d3) Incomplete deuteration reaction.Follow the recommendations for "Low Isotopic Enrichment".
Isotopic scrambling.This can occur under certain reaction conditions. Consider optimizing the reaction temperature and catalyst to minimize scrambling.
Chemical Impurities Detected Side reactions during synthesis.- Incomplete esterification: If starting from adipic acid-d4, ensure the esterification reaction with methanol goes to completion. - Hydrolysis: The ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.[3] - Transesterification: If other alcohols are present, transesterification can lead to different ester impurities.[3]
Impurities from reagents.Use high-purity reagents and solvents to avoid introducing contaminants.
Inconsistent Analytical Results (GC-MS or NMR) Instrument variability.Calibrate the instrument regularly and use an internal standard for quantification.
Sample preparation errors.Ensure accurate and consistent sample preparation, including concentration and injection volume.
Matrix effects (in complex samples).Perform a matrix effect study to assess and mitigate any suppression or enhancement of the signal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common method is the deuteration of unlabeled adipic acid at the alpha-positions via a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like D₂O, followed by Fischer esterification with methanol.[4][5][6] Alternatively, direct deuteration of dimethyl adipate can be achieved under basic conditions.

Q2: How can I confirm the isotopic purity of my this compound?

A2: The two primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Mass Spectrometry (GC-MS or LC-MS): This technique separates the different isotopologues (d0, d1, d2, d3, d4) based on their mass-to-charge ratio, allowing for the quantification of their relative abundances.[8][9][10][11]

  • NMR Spectroscopy (¹H and ²H NMR): ¹H NMR can be used to detect any residual protons at the labeled positions, while ²H NMR directly detects the deuterium atoms, confirming their location and providing quantitative information on the isotopic enrichment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[12][13][14]

Q3: What are the expected chemical shifts in the ¹H NMR spectrum of Dimethyl adipate?

A3: For unlabeled Dimethyl adipate, you would typically expect to see signals around 3.67 ppm (singlet, 6H, -OCH₃), 2.36 ppm (triplet, 4H, -CH₂C=O), and 1.67 ppm (quintet, 4H, -CH₂CH₂-). In a highly enriched this compound sample, the signals at 2.36 ppm and 1.67 ppm should be significantly reduced or absent, depending on the specific positions of deuteration.

Q4: What are the key fragments to look for in the mass spectrum of Dimethyl adipate?

A4: The mass spectrum of unlabeled dimethyl adipate will show characteristic fragments. For the deuterated analog, these fragment masses will be shifted according to the number of deuterium atoms they contain. Common fragments for the unlabeled compound include the molecular ion and fragments resulting from the loss of a methoxy (B1213986) group or cleavage of the carbon chain.

Q5: How should I store this compound to maintain its isotopic purity?

A5: To prevent back-exchange of deuterium with hydrogen from atmospheric moisture, it is crucial to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool and dry place.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by GC-MS

Objective: To quantify the relative abundance of each isotopologue of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-250.

  • Data Analysis:

    • Identify the retention time for Dimethyl adipate.

    • Extract the mass spectrum for the corresponding peak.

    • Determine the ion currents for the molecular ions of each isotopologue (d0, d1, d2, d3, d4).

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue ion currents. Correct for the natural abundance of ¹³C.

Protocol 2: Assessment of Isotopic Enrichment by ¹H NMR

Objective: To determine the percentage of deuterium incorporation at the specified positions.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and a known amount of a high-purity internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate the signal of the internal standard and the residual proton signals at the positions expected to be deuterated in this compound.

    • Compare the integral of the residual proton signals to the integral of the internal standard to calculate the amount of non-deuterated species.

    • The isotopic enrichment can be calculated as: % Enrichment = [1 - (moles of residual protons / theoretical moles of protons at that position)] x 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis purification->gcms Sample for GC-MS nmr NMR Analysis (¹H and ²H) purification->nmr Sample for NMR data_analysis Data Analysis and Isotopic Purity Calculation gcms->data_analysis nmr->data_analysis report Final Report data_analysis->report final_product High Purity This compound report->final_product Meets Specifications troubleshooting Troubleshooting report->troubleshooting Fails Specifications

Caption: Workflow for ensuring the isotopic purity of this compound.

troubleshooting_workflow cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_analysis Analytical Issues start Low Isotopic Purity Detected check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Review Purification Protocol start->check_purification check_analysis Review Analytical Method start->check_analysis incomplete_reaction Incomplete Deuteration? check_synthesis->incomplete_reaction back_exchange Potential for Back-Exchange? check_synthesis->back_exchange contamination Contamination during purification? check_purification->contamination instrument_error Instrument Calibration Error? check_analysis->instrument_error sample_prep_error Sample Preparation Error? check_analysis->sample_prep_error optimize_synthesis Optimize Reaction: - Time - Temperature - Catalyst - D-source excess incomplete_reaction->optimize_synthesis Yes modify_workup Modify Workup: - Use deuterated solvents - Ensure anhydrous conditions back_exchange->modify_workup Yes improve_purification Improve Purification: - Use clean glassware - Check solvent purity contamination->improve_purification Yes recalibrate Recalibrate Instrument instrument_error->recalibrate Yes review_prep Review Sample Preparation Steps sample_prep_error->review_prep Yes

Caption: Troubleshooting decision tree for low isotopic purity of this compound.

References

Technical Support Center: GC-MS Analysis of Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for Dimethyl adipate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for the analysis of this compound?

A1: A good starting point for method development for this compound is based on methods used for similar deuterated esters. The following table summarizes recommended starting parameters.[1]

ParameterValue
GC System
ColumnRtx®-5MS (or equivalent 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector TypeSplit/Splitless
Injector Temperature250 °C[1]
Split Ratio1:100 (can be adjusted based on concentration)[1]
Injection Volume1.0 µL[1]
Carrier GasHelium[1]
Flow Rate1.0 mL/min (constant flow)[1]
Oven ProgramInitial: 45 °C, ramp at 3 °C/min to 210 °C[1]
MS System
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[1]
Ion Source Temperature180 °C[1]
Mass Scan Range35-650 amu (full-scan)[1]

Q2: How should I prepare my this compound sample for GC-MS analysis?

A2: For optimal results, dissolve your this compound standard or sample in a volatile organic solvent. Hexane (B92381) is a commonly used and effective solvent.[1] A typical concentration for GC-MS analysis is around 1 mg/mL, which can then be diluted as needed.[2] Ensure the final sample is free of particles by filtering or centrifugation before injection to prevent contamination of the GC inlet and column.[2][3]

Q3: Should I expect the retention time of this compound to be different from unlabeled Dimethyl adipate?

A3: Yes, it is common for deuterated compounds to have slightly shorter retention times than their non-deuterated counterparts.[4] This is known as the chromatographic H/D isotope effect.[4] The difference is usually small, but it is important to be aware of this when comparing chromatograms of labeled and unlabeled compounds.

Q4: Are there any known issues with the mass spectral response of deuterated compounds like this compound?

A4: Studies have shown that deuterated analogs can sometimes exhibit a lower mass spectral response compared to their non-deuterated counterparts at equimolar concentrations.[1][5] This is a factor to consider, especially in quantitative analyses where this compound might be used as an internal standard.

Troubleshooting Guides

This section addresses common problems encountered during the GC-MS analysis of this compound.

Chromatographic Issues
ProblemPossible CausesSuggested Solutions
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated liner and/or perform inlet maintenance. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. 3. Reinstall the column, ensuring it is seated correctly in the injector and detector.
Peak Fronting 1. Column overload. 2. Inappropriate solvent.1. Dilute the sample or increase the split ratio. 2. Ensure the solvent is appropriate for the column and analyte.
Poor Peak Resolution 1. Suboptimal oven temperature program. 2. Carrier gas flow rate is too high or too low. 3. Column degradation.1. Optimize the temperature ramp rate; a slower ramp can improve separation. 2. Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. 3. Replace the column if it is old or has been subjected to high temperatures for extended periods.
No Peaks or Low Sensitivity 1. Syringe issue. 2. Leak in the system. 3. Incorrect MS settings.1. Check the syringe for blockage or damage. 2. Perform a leak check of the injector, column fittings, and MS interface. 3. Verify the MS is properly tuned and that the detector is on.
Mass Spectral Issues
ProblemPossible CausesSuggested Solutions
Unexpected Fragmentation Pattern 1. Contamination in the ion source. 2. Incorrect ionization energy. 3. Presence of co-eluting impurities.1. Clean the ion source according to the instrument manufacturer's instructions. 2. Ensure the ionization energy is set to 70 eV for standard EI spectra. 3. Improve chromatographic separation to resolve the impurity from the analyte peak.
High Background Noise 1. Contaminated carrier gas. 2. Column bleed. 3. Leak in the MS system.1. Use high-purity carrier gas and install appropriate gas filters. 2. Condition the column. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. Perform a leak check on the MS vacuum system.

Experimental Protocols

Standard Preparation for Calibration Curve
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock solution with hexane to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Storage: Store all solutions in sealed glass vials at 4°C when not in use.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Hexane Sample->Dissolve Filter Filter/Centrifuge Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Analysis Data Analysis Chromatogram->Analysis MassSpectrum->Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Chromatographic Problem (e.g., Peak Tailing) ActiveSites Active Sites in Liner/Column? Start->ActiveSites Check Contamination Column Contamination? Start->Contamination Installation Improper Column Installation? Start->Installation Sol_ActiveSites Use Deactivated Liner & Perform Inlet Maintenance ActiveSites->Sol_ActiveSites Yes Sol_Contamination Bakeout or Trim Column Contamination->Sol_Contamination Yes Sol_Installation Reinstall Column Installation->Sol_Installation Yes

References

stability of Dimethyl adipate-d4 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dimethyl adipate-d4 in acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions: Strong mineral acids can catalyze the hydrolysis of Dimethyl adipate (B1204190). This process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 7): At a neutral pH, the hydrolysis of Dimethyl adipate is slow, with an estimated half-life of about 2 years.

  • Basic Conditions: Dimethyl adipate is more rapidly hydrolyzed under basic conditions (saponification). The hydrolysis is base-catalyzed, with an estimated half-life of approximately 60 days at pH 8.

Q3: Can the deuterium (B1214612) labeling on this compound affect its stability compared to the non-deuterated form?

Yes, the position of deuterium labeling can potentially influence the stability of the molecule. While the primary degradation pathway for Dimethyl adipate is hydrolysis of the ester linkage, the presence of deuterium atoms on the carbon backbone is not expected to significantly alter the rate of this reaction. However, it is important to consider the possibility of hydrogen-deuterium (H/D) exchange, especially under strongly acidic or basic conditions, though this is less likely for deuterium attached to carbon compared to heteroatoms. The stability of a deuterated compound is highly specific to its structure.

Q4: What are the expected degradation products of this compound under acidic or basic conditions?

Under both acidic and basic hydrolysis, the ester bonds of this compound are cleaved. The expected degradation products are adipic acid-d4 and methanol. In basic hydrolysis, the carboxylate salt of adipic acid-d4 would be formed initially.

Q5: How should I store solutions of this compound to ensure stability?

To minimize degradation, solutions of this compound should be stored at low temperatures, such as 4°C for short-term storage or frozen for long-term storage. It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles. Storing the compound in an aprotic, anhydrous solvent (e.g., acetonitrile (B52724), DMSO) as a stock solution is recommended.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my experimental samples over time.

  • Possible Cause 1: Hydrolysis due to pH.

    • Troubleshooting Step: Measure the pH of your sample matrix. If the pH is acidic or basic, consider if hydrolysis is a likely cause based on the stability data provided.

    • Solution: If possible, adjust the pH of your experimental medium to be as close to neutral as feasible. If the experimental conditions require acidic or basic pH, minimize the time the compound is exposed to these conditions and consider running control experiments to quantify the rate of degradation.

  • Possible Cause 2: Enzymatic degradation.

    • Troubleshooting Step: If your experiment involves biological matrices (e.g., plasma, tissue homogenates), consider the possibility of enzymatic hydrolysis by esterases.

    • Solution: Conduct experiments with heat-inactivated biological matrices or in the presence of esterase inhibitors to determine if the degradation is enzyme-mediated.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Highly lipophilic compounds can sometimes adsorb to plasticware.

    • Solution: Consider using silanized glass vials or low-adsorption microplates.

Issue 2: My mass spectrometry data shows unexpected peaks that could be degradation products.

  • Possible Cause: Formation of hydrolysis products.

    • Troubleshooting Step: Based on the expected degradation pathway, calculate the mass-to-charge ratio (m/z) of the potential hydrolysis products (adipic acid-d4 and its mono-methyl ester). Check your mass spectrometry data for the presence of these species.

    • Solution: Confirm the identity of the degradation products using a reference standard of adipic acid-d4 if available. This will help to definitively identify the degradation pathway.

Quantitative Data Summary

The following table summarizes the estimated hydrolysis half-life of Dimethyl adipate (non-deuterated) at different pH values. This data can be used as an approximation for the stability of this compound.

pHEstimated Half-lifeReference
72 years
860 days

Experimental Protocols

Forced Degradation Study to Determine Stability

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers to achieve the final test concentration. Prepare separate solutions for acidic (e.g., 0.1 N HCl), neutral (e.g., phosphate-buffered saline, pH 7.4), and basic (e.g., 0.1 N NaOH) conditions.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Collect aliquots from each test solution at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Immediately analyze the aliquots by a suitable analytical method, such as LC-MS/MS, to quantify the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and calculate the half-life.

Logical Troubleshooting Workflow

Technical Support Center: Dimethyl Adipate-d4 and Ion Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LC-MS analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of Dimethyl adipate-d4 as an internal standard and the common challenge of ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1] This phenomenon occurs within the ion source of the mass spectrometer when other molecules compete with the analyte for ionization, leading to a decreased signal intensity.[2] It is a major concern because it can negatively impact the sensitivity, accuracy, and precision of quantitative analyses, potentially leading to erroneously low or undetectable concentrations of the target analyte.[1][3] Tandem MS (MS/MS) methods are just as susceptible to ion suppression as single MS techniques because the interference happens before mass analysis.[3]

Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for ion suppression?

A2: Using a SIL-IS like this compound is the gold standard for compensating for ion suppression.[1] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it should co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.

However, problems can still arise if:

  • Extreme Suppression: The suppression is so severe that the signal for both the analyte and the internal standard falls below the limit of detection.

  • Differential Suppression: In rare cases, the analyte and the SIL-IS may not experience the exact same degree of suppression, especially in highly complex matrices or if their chromatographic peaks are not perfectly co-eluting.[4]

  • High Analyte Concentration: A very high concentration of the native analyte can potentially suppress the ionization of the co-eluting internal standard.[4]

Q3: How can I detect and diagnose the presence of ion suppression in my method?

A3: The most definitive method for diagnosing ion suppression is the post-column infusion experiment .[3][5] This technique involves continuously infusing a solution of the analyte (and/or internal standard) into the LC flow after the analytical column but before the MS ion source. When a blank matrix sample is injected, any dip or drop in the constant signal baseline indicates a region of ion suppression caused by eluting matrix components.[3][6]

Another simpler method is to compare the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solvent.[3] A significantly lower response in the matrix sample indicates the presence of ion suppression.

Q4: What are the most common causes of ion suppression?

A4: Ion suppression can originate from various sources, including endogenous compounds from the sample matrix and exogenous substances introduced during sample preparation.[3]

  • Endogenous Matrix Components: Salts, proteins, lipids (especially phospholipids), and other biological molecules are common culprits.[5]

  • Mobile Phase Additives: Non-volatile buffers like phosphates and some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause suppression.[7] It is recommended to use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at low concentrations (e.g., <=10 mM).[8]

  • Formulation Agents: In preclinical studies, formulation excipients such as polysorbates can cause severe ion suppression.[9]

  • Contaminants: Plasticizers leached from lab consumables can also interfere with ionization.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Low or inconsistent signal for my analyte and this compound.

  • Possible Cause: Significant ion suppression from matrix components is affecting both the analyte and the internal standard.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[3]

    • Optimize Chromatography: Modify your LC method to achieve better separation between your analyte/internal standard and the interfering peaks. Adjusting the gradient profile or using a different column chemistry can shift the retention time of the analyte away from the suppression zone.

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen the suppression effect.[1][2]

Problem 2: The analyte-to-internal standard ratio is inconsistent across different samples or dilutions.

  • Possible Cause: The degree of ion suppression is varying from sample to sample, suggesting high matrix variability.[1]

  • Solutions:

    • Implement Robust Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to minimize matrix variability between samples.[1]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to ensure that they experience similar matrix effects.[1]

    • Check for Co-eluting Interferences: Perform a post-column infusion experiment to confirm when suppression is occurring. An interference that co-elutes perfectly with the analyte but not the IS (or vice-versa) could cause this issue, though this is less likely with a SIL-IS.

Data Presentation: Impact of Sample Preparation

The choice of sample preparation can significantly impact the degree of ion suppression.

Sample Preparation MethodTypical Level of Ion SuppressionRelative CleanlinessNotes
Protein Precipitation (PPT) HighLowQuick and simple, but leaves many matrix components like phospholipids (B1166683) in the extract.[3][5]
Liquid-Liquid Extraction (LLE) MediumMediumMore selective than PPT, but optimization is required to ensure efficient analyte extraction while minimizing interferences.[3]
Solid-Phase Extraction (SPE) LowHighGenerally provides the cleanest extracts by selectively isolating the analyte from matrix components.[3]

Experimental Protocols

Protocol: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol allows you to identify chromatographic regions where ion suppression occurs.[5]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union and necessary fittings

  • Infusion solution: A standard solution of your analyte and/or this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Blank matrix extract: A sample of the biological matrix (e.g., plasma) that has been processed through your entire sample preparation procedure without the analyte or internal standard.

  • Neat solvent (e.g., mobile phase).

Procedure:

  • System Setup:

    • Disconnect the LC flow from the MS ion source.

    • Using a PEEK tee-union, connect the LC column outlet to one port, the syringe pump outlet to the second port, and a line to the MS source to the third port. This combines the column effluent with the infusion solution before it enters the mass spectrometer.

  • Establish a Stable Baseline:

    • Begin the LC gradient run with an injection of neat solvent (mobile phase).

    • Start the syringe pump to infuse the analyte solution at a low flow rate (e.g., 5-10 µL/min).[6]

    • Monitor the analyte's signal in the MS. You should observe a stable, continuous baseline once the system equilibrates.[5]

  • Inject Blank Matrix:

    • Once a stable baseline is achieved, inject the prepared blank matrix extract onto the LC column.

    • Continue to monitor the analyte's signal throughout the entire chromatographic run.

  • Data Analysis:

    • Examine the resulting chromatogram (signal intensity vs. time).

    • A steady, flat baseline indicates no ion suppression.

    • A significant drop or dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[3] The retention time of this dip corresponds to the elution of the interfering species.[5]

Visualizations

Workflow for Troubleshooting Ion Suppression

IonSuppression_Troubleshooting start Low or Inconsistent Analyte Signal Observed check_is Is the Internal Standard (IS) Signal Also Low/Inconsistent? start->check_is both_bad Suspect Significant Matrix Effect check_is->both_bad  Yes analyte_only_bad Suspect Analyte-Specific Issue (Degradation, Adsorption, etc.) or Differential Suppression check_is->analyte_only_bad  No   pci_exp Perform Post-Column Infusion Experiment both_bad->pci_exp suppression_zone Is Suppression Zone Co-eluting with Analyte? pci_exp->suppression_zone optimize_chrom Optimize Chromatography: - Change gradient - Use different column suppression_zone->optimize_chrom Yes optimize_ms Optimize MS Source: - Adjust gas flows - Tune temperatures/voltages suppression_zone->optimize_ms No improve_prep Improve Sample Prep: - Switch from PPT to SPE - Optimize LLE conditions analyte_only_bad->improve_prep optimize_chrom->improve_prep dilute Dilute Sample improve_prep->dilute

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Mechanism of Ion Suppression in ESI

ESI_Suppression_Mechanism Mechanism of Ion Suppression in the ESI Droplet cluster_source ESI Droplet cluster_gas Gas Phase (To MS Inlet) A Analyte H H+ IS IS (D4) M1 Matrix M2 Matrix M3 Matrix ionized_A [Analyte+H]+ H->ionized_A Ideal Ionization ionized_M [Matrix+H]+ H->ionized_M Competition suppressed_A [Analyte+H]+ (Reduced) p1->suppressed_A Suppression Effect: Matrix components compete for charge, reducing analyte ionization efficiency.

Caption: Competition for charge within an ESI droplet leads to ion suppression.

References

Technical Support Center: Troubleshooting Inconsistent Results with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using deuterated internal standards in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

Q: My analyte-to-internal standard area ratio is highly variable between injections. What are the potential causes?

A: Inconsistent area ratios are a common problem that can stem from several sources. The most frequent culprits include:

  • Differential Matrix Effects: This is the most common reason for failure.[1] It occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix, leading to variations in ionization efficiency.[1] This can be caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect".[1][2] If they elute into regions with different degrees of ion suppression or enhancement, the ratio of their signals will not be constant.[1]

  • Deuterium (B1214612) Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as H/D exchange.[3] This can be catalyzed by acidic or basic conditions and is more likely if the deuterium label is in an unstable position (e.g., on a heteroatom like -OH or -NH).[3][4] This exchange alters the concentration of the deuterated standard, leading to inconsistent results.[5]

  • In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, which can then contribute to the analyte's signal, causing inaccuracies.[6]

  • Injector Variability: Inconsistent injection volumes can lead to variable responses for both the analyte and the internal standard.[7]

  • Improper Storage and Handling: Degradation of the standard due to improper storage (e.g., wrong temperature, exposure to light) can lead to inconsistent concentrations.[4][7]

Issue 2: Inaccurate or Biased Quantification Results

Q: My quantitative results are consistently high or low, even with a deuterated internal standard. Why is this happening?

A: Inaccurate or biased results often point to a systematic issue with the internal standard or the method. Key factors to consider are:

  • Impurity in the Internal Standard: The deuterated internal standard might contain the unlabeled analyte as an impurity.[1] This will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.[1]

  • Incorrect Concentration of the Internal Standard: Errors in the preparation of the internal standard stock or working solutions will lead to systematic errors in quantification.

  • Differential Extraction Recovery: Although deuterated standards are expected to have similar extraction recovery to the analyte, differences can occur, leading to bias.

  • Isotopic Contribution: The natural isotopic abundance of the analyte can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[7]

Issue 3: Chromatographic Problems

Q: I'm observing a chromatographic separation between my analyte and its deuterated internal standard. Is this a problem?

A: Yes, even a slight separation can be a significant issue. Complete co-elution is ideal for the internal standard to accurately compensate for matrix effects.[2]

  • The Deuterium Isotope Effect: Deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts.[4] This can result in the deuterated standard eluting slightly earlier or later than the analyte.[8]

  • Consequences of Separation: If the analyte and internal standard elute at different times, they may be exposed to different matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement and, consequently, inaccurate results.[2][5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Differential Matrix Effects

This guide provides a step-by-step approach to identifying and addressing differential matrix effects.

Step 1: Verify Chromatographic Co-elution

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.

  • Interpretation: A visible separation between the two peaks indicates a potential issue.[5]

Step 2: Adjust Chromatographic Conditions

  • Action: If separation is observed, modify your LC method to achieve co-elution. Consider adjusting the mobile phase composition, gradient profile, or column temperature.[5][8]

Step 3: Perform a Post-Column Infusion Experiment

  • Action: This experiment helps visualize regions of ion suppression or enhancement throughout the chromatographic run.[5]

  • Interpretation: By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely cause of inconsistency.[5]

Step 4: Evaluate Different Internal Standards

  • Action: If co-elution cannot be achieved or differential matrix effects persist, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5]

Quantitative Data Summary

ParameterRecommendationRationale
Chemical Purity >99%Ensures no interfering peaks from other compounds.[5]
Isotopic Enrichment ≥98%Minimizes the contribution of unlabeled analyte in the internal standard solution, which can cause overestimation.[5][9]
Number of Deuterium Atoms 3 to 10A sufficient number is needed to clearly resolve the mass-to-charge ratio (m/z) from the analyte's natural isotopic distribution, preventing interference.[5][6]

Experimental Protocols

Protocol 1: Assessing Deuterated Standard Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing hydrogen-deuterium exchange.[8]

Materials:

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine) known to be free of the analyte[8]

  • Solvents used in sample preparation and mobile phase[8]

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the blank matrix at the concentration used in your analytical method.[8]

  • Incubation: Incubate the sample under the same conditions (temperature, pH, time) as a typical sample preparation.[8]

  • Time-Point Analysis: Analyze the sample by LC-MS/MS at various time points (e.g., 0, 4, 8, 24 hours), monitoring for the appearance of the unlabeled analyte's mass transition.[6]

  • Data Analysis: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[8]

Protocol 2: Validating Internal Standard Performance (Matrix Effect Assessment)

Objective: To quantify the matrix effect and assess how well the deuterated internal standard compensates for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.[8]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Interpretation: By comparing the matrix effect on the analyte versus the internal standard, you can determine if the standard is providing adequate compensation. Ideally, the analyte-to-internal standard ratio should be consistent across all sets.

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Deuterated Standard Results Start Inconsistent Results Observed CheckRatio Poor Analyte/IS Ratio Reproducibility? Start->CheckRatio CheckQuant Inaccurate Quantification? CheckRatio->CheckQuant No MatrixEffects Investigate Differential Matrix Effects CheckRatio->MatrixEffects Yes CheckChrom Chromatographic Issues? CheckQuant->CheckChrom No Impurity Verify IS Purity (Unlabeled Analyte) CheckQuant->Impurity Yes Coelution Verify Co-elution CheckChrom->Coelution Yes HD_Exchange Assess H/D Exchange (Protocol 1) MatrixEffects->HD_Exchange InSourceFrag Check for In-Source Fragmentation HD_Exchange->InSourceFrag Concentration Verify IS Concentration Impurity->Concentration AdjustMethod Adjust LC Method Coelution->AdjustMethod

Caption: Troubleshooting workflow for inconsistent results.

MatrixEffectWorkflow Investigating Differential Matrix Effects Start Suspected Differential Matrix Effects Overlay Overlay Analyte and IS Chromatograms Start->Overlay Separation Separation Observed? Overlay->Separation AdjustLC Adjust LC Conditions (Gradient, Mobile Phase) Separation->AdjustLC Yes PostColumn Perform Post-Column Infusion Experiment Separation->PostColumn No Recheck Re-check Co-elution AdjustLC->Recheck Resolved Issue Resolved AdjustLC->Resolved Recheck->Separation ConsiderAlt Consider Alternative IS (e.g., 13C, 15N) PostColumn->ConsiderAlt ConsiderAlt->Resolved

Caption: Workflow for addressing matrix effect issues.

References

impact of solvent choice on Dimethyl adipate-d4 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of Dimethyl adipate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are chemical degradation through hydrolysis and transesterification. The extent of degradation is influenced by the choice of solvent, pH, temperature, and storage duration. Isotopic exchange (H/D exchange) is less likely for this compound as the deuterium (B1214612) labels are on carbon atoms not readily exchangeable, but it should be considered under harsh conditions.

Q2: Which solvents are recommended for storing this compound stock solutions?

For short-term storage, aprotic and anhydrous solvents such as acetonitrile (B52724) and DMSO are recommended. For long-term storage, it is advisable to store the compound at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] Protic solvents, especially water and alcohols, should be used with caution due to the risk of hydrolysis and transesterification, respectively.

Q3: How does pH affect the stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions, and the rate of this reaction is pH-dependent. Hydrolysis is catalyzed by both acid and base. It is estimated that the half-life of Dimethyl adipate (B1204190) is approximately 2 years at pH 7 and decreases to 60 days at pH 8, indicating that the degradation is faster under basic conditions.[2]

Q4: Can I use methanol (B129727) as a solvent for this compound?

Using methanol as a solvent for this compound is generally not recommended for long-term storage or under conditions that could promote transesterification. Since Dimethyl adipate is a dimethyl ester, transesterification with methanol would result in the exchange of the methoxy (B1213986) group, which would not be detectable without isotopic labeling of the solvent. However, if the sample is to be used immediately, methanol can be a suitable solvent.

Q5: What are the potential degradation products of this compound?

The primary degradation products of this compound are:

  • Adipic acid-d4 monomethyl ester: Formed through partial hydrolysis.

  • Adipic acid-d4: Formed through complete hydrolysis.

  • Transesterification products: If an alcohol other than methanol is used as a solvent, the corresponding adipate diester will be formed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in LC-MS/GC-MS analysis. Chemical degradation (hydrolysis or transesterification).Prepare fresh solutions in an appropriate aprotic, anhydrous solvent (e.g., acetonitrile, DMSO). Store stock solutions at ≤ -20°C. Avoid exposure to high humidity and extreme pH conditions. Analyze for the presence of expected degradation products (adipic acid-d4 monomethyl ester, adipic acid-d4).
Appearance of new, unexpected peaks in the chromatogram. Formation of degradation products.Identify the new peaks using mass spectrometry to confirm if they correspond to the expected degradation products. Review the sample preparation and storage conditions to identify the source of degradation.
Poor reproducibility of analytical results. Inconsistent sample stability due to degradation during preparation or analysis.Standardize sample preparation procedures, minimizing the time samples are kept at room temperature. Use a stability-indicating analytical method. Prepare fresh calibration standards for each analytical run.
Shift in retention time of the this compound peak. Isotope effect or interaction with the analytical column.While a slight shift compared to the non-deuterated analog can be expected due to the kinetic isotope effect, significant shifts may indicate column degradation or interaction. Ensure the analytical method is robust and the column is properly conditioned.

Quantitative Data Summary

The stability of Dimethyl adipate is significantly influenced by pH in aqueous solutions. The following table summarizes the estimated hydrolysis half-life at different pH values.

pH Estimated Half-life
72 years[2]
860 days[2]

Data is for the non-deuterated Dimethyl adipate and is expected to be comparable for this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound in different solvents under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO), Methanol (MeOH), Purified Water

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system with a mass spectrometer (MS) detector.

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the final concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer the stock solution into vials and expose to 70°C in a stability chamber for 1, 3, and 7 days.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

4. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating LC-MS/MS method (see proposed method below).

  • Quantify the amount of this compound remaining and identify any degradation products.

Proposed Analytical Method: LC-MS/MS for this compound
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally based on the d4 isotopologue.

    • Adipic acid-d4 monomethyl ester: Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally.

    • Adipic acid-d4: Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally.

Visualizations

cluster_degradation Degradation Pathways DMA_d4 This compound Monomethyl_ester Adipic acid-d4 monomethyl ester DMA_d4->Monomethyl_ester Hydrolysis (H₂O, H⁺/OH⁻) Transesterification_product Transesterification Product DMA_d4->Transesterification_product Transesterification (R-OH, Catalyst) Adipic_acid Adipic acid-d4 Monomethyl_ester->Adipic_acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL This compound stock solution in ACN stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base Stress) sample->neutralize if applicable dilute Dilute with Mobile Phase sample->dilute neutralize->dilute analyze LC-MS/MS Analysis dilute->analyze data Quantify Parent Compound & Identify Degradants analyze->data

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Researcher's Guide to Robust Analytical Method Validation Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the integrity of analytical data is non-negotiable. The use of an internal standard (IS) in analytical method validation is a cornerstone of robust and reliable quantitative analysis. This guide provides a comprehensive comparison of analytical methodologies with and without an internal standard, supported by experimental data and detailed protocols, to assist in the selection and implementation of the most suitable quantification strategy.

The primary function of an internal standard is to correct for the variability inherent in analytical procedures.[1] By adding a known concentration of a compound that is chemically similar to the analyte to all samples, standards, and quality controls, the IS compensates for fluctuations in sample preparation, injection volume, and instrument response.[2][3][4] This results in a significant improvement in the precision and accuracy of the analytical method.[2][3]

Comparative Analysis: The Impact of Internal Standards

The decision to use an internal standard is often guided by the complexity of the sample matrix and the number of sample preparation steps. The following table summarizes the expected performance of an analytical method with and without an internal standard based on key validation parameters.

Validation ParameterWithout Internal Standard (External Standard Method)With Internal StandardRationale for Improvement
Precision Susceptible to variations in injection volume and sample handling. Typically higher %RSD.Significantly improved. Variations are compensated for by the analyte-to-IS ratio. Lower %RSD.The ratio of the analyte response to the IS response remains constant even with minor volume variations.[2][3]
Accuracy Can be compromised by matrix effects and inconsistent sample recovery.Enhanced. Mitigates errors from sample loss during extraction and matrix-induced signal suppression or enhancement.The IS experiences similar losses and matrix effects as the analyte, leading to a more accurate ratio measurement.
Selectivity Dependent solely on the ability to resolve the analyte from interferences.The IS must also be resolved from any interferences.Ensures that the quantification is not affected by co-eluting matrix components for both the analyte and the IS.[5][6]
Robustness Small variations in method parameters can lead to significant changes in results.More robust. The analyte-to-IS ratio is less affected by minor procedural changes.The similar chemical nature of the IS and analyte means they are similarly affected by small changes in the analytical conditions.

Experimental Protocols for Key Validation Parameters

Adherence to rigorous experimental protocols is essential for a successful method validation. The following are detailed methodologies for critical validation experiments when using an internal standard, in line with ICH, FDA, and EMA guidelines.[1][7][8][9][10][11]

Selectivity and Specificity

Objective: To demonstrate that the analytical method can unequivocally measure the analyte and the internal standard in the presence of potential interferences.[5][10][12]

Protocol:

  • Analyze a minimum of six independent sources of blank matrix (e.g., plasma, urine) to assess for interfering peaks at the retention times of the analyte and the IS.

  • Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analyze the blank matrix spiked with only the IS at its working concentration.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[7][13]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[14][15][16]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level on three separate days (inter-day precision and accuracy) and in a single run (intra-day precision and accuracy).[17]

  • Calculate the concentration of the analyte in each QC sample using the calibration curve.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.

    • Precision: The relative standard deviation (%RSD) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[18]

Stability

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under different storage and handling conditions.[19]

Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a period equal to or longer than the study duration.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their intended storage temperature.[19][20]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method using an internal standard.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis Method_Development Method Development & Analyte/IS Selection System_Suitability System Suitability Establishment Method_Development->System_Suitability Selectivity Selectivity & Specificity System_Suitability->Selectivity Calibration_Curve Calibration Curve (Linearity & Range) Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision Stability Stability Evaluation Accuracy_Precision->Stability LLOQ LLOQ Determination Calibration_Curve->LLOQ LLOQ->Accuracy_Precision Matrix_Effect Matrix Effect Assessment Stability->Matrix_Effect Routine_Analysis Routine Sample Analysis Matrix_Effect->Routine_Analysis

References

The Critical Role of Internal Standards in Quantitative Analysis: A Focus on Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to mitigate variability and enhance the reliability of analytical data. This guide provides a comparative overview of Dimethyl adipate-d4 as an internal standard, juxtaposing its expected performance with established alternatives, supported by experimental data and detailed protocols.

The ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. It is added in a known quantity to all samples, standards, and blanks at the beginning of the analytical process. By monitoring the ratio of the analyte signal to the internal standard signal, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. The deuterium (B1214612) labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte, while the near-identical chemical and physical properties ensure that it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of error.

Comparative Performance of Internal Standards for Adipate (B1204190) Analysis

Table 1: Performance Comparison of Internal Standards in Adipate Analysis

Internal StandardAnalyte(s)MatrixMethodAccuracy (Recovery %)Precision (RSD %)Reference
This compound (Illustrative) Adipate Esters Various GC-MS, LC-MS/MS 95 - 105 < 5 (Expected)
Diisooctyl phthalate (B1215562)Adipates & PhthalatesHuman SerumGC-MS91.0 - 110.25.2 - 13.4 (Inter-day)[1]
p-CymeneDimethyl adipateAirGC-FIDAverage 95.1Not Reported[2]

Note: The performance data for this compound is illustrative and based on the typical improvements in accuracy and precision observed with the use of stable isotope-labeled internal standards.

The data presented for Diisooctyl phthalate and p-Cymene provide a baseline for the performance of non-deuterated internal standards in adipate analysis. It is anticipated that this compound would offer tighter control over variability, resulting in lower relative standard deviations (RSD) and recovery values closer to 100%.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the quantitative analysis of adipate esters using an internal standard, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Adipate Analysis

sample Sample Collection (e.g., Biological fluid, Food sample) spike Spiking with This compound Internal Standard sample->spike extraction Sample Preparation (e.g., LLE, SPE) spike->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis data Data Processing (Peak Integration, Ratio Calculation) analysis->data quantification Quantification (Concentration Determination) data->quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

GC-MS Protocol for Adipate Ester Analysis
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., serum, homogenized food), add a known amount of this compound internal standard solution.

    • Add 5 mL of a suitable extraction solvent (e.g., hexane/isopropanol, 3:2, v/v).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each adipate ester and this compound.

LC-MS/MS Protocol for Adipate Ester Analysis
  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of the sample, add a known amount of this compound internal standard solution.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water).

    • Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each adipate ester and this compound.

Logical Relationship in Internal Standard-Based Quantification

The fundamental principle of internal standard quantification lies in the consistent ratio of the analyte to the internal standard, assuming both are affected proportionally by experimental variations.

cluster_0 Calibration Standards cluster_1 Unknown Sample cluster_2 Instrument Response C1 Analyte Conc. 1 R_C1 Response Ratio 1 (Analyte/IS) C1->R_C1 R_C2 Response Ratio 2 (Analyte/IS) R_Cn Response Ratio n (Analyte/IS) C2 Analyte Conc. 2 C2->R_C2 Cn Analyte Conc. n Cn->R_Cn IS_C Fixed IS Conc. Sample_A Unknown Analyte Conc. R_S Sample Response Ratio (Analyte/IS) Sample_A->R_S IS_S Fixed IS Conc. Cal_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) R_C1->Cal_Curve R_C2->Cal_Curve R_Cn->Cal_Curve Result Calculated Analyte Concentration R_S->Result Cal_Curve->Result

Caption: Logical diagram of quantification using an internal standard.

References

Determining the Limit of Quantification for Analytes Using Dimethyl Adipate-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and analytical chemistry, establishing a reliable limit of quantification (LOQ) is fundamental for method validation. This guide provides a comparative overview of the performance of analytical methods utilizing deuterated internal standards, with a focus on the application of Dimethyl adipate-d4 for the quantification of adipates and other plasticizers.

This compound, a deuterated form of Dimethyl adipate, serves as an excellent internal standard for quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical similarity to the target analytes ensures comparable behavior during sample preparation and analysis, while its mass difference allows for clear differentiation, thereby improving the accuracy and precision of quantification.

Comparative Performance of Analytical Methods

While the LOQ is a characteristic of the entire analytical method for a specific analyte, not of the internal standard itself, we can evaluate the performance of methods that use deuterated internal standards for similar compounds. The following table summarizes the LOQ values achieved for various adipates and phthalates in different matrices, providing a benchmark for the sensitivity that can be expected when developing a method with this compound.

AnalyteInternal Standard UsedAnalytical MethodMatrixLimit of Quantification (LOQ)
Dimethyl Adipate (DMAD)p-cymeneGC-FIDAir0.012 ppm (0.084 mg/m³)
Adipate PlasticizersNot specifiedGC/MSHam Sausage5 ng/g
Phthalates and AdipatesDiisooctyl phthalate (B1215562)GC-MSHuman Serum0.7 - 4.5 ng/mL (LOD)
DEHA MetabolitesStable Isotope Labeledonline-SPE-LC-MS/MSHuman Urine0.05 - 0.1 µg/L
Dibutyl phthalate (DBP)DBP-d4GC-MSHexane1 ng/mL
PhthalatesDiethyl phthalate-d4, DEHP-d4GC-MSCoffee Brew5 - 20 µg/L
Di(2-ethylhexyl) phthalateNot specifiedLC-MS/MSBottled Water0.06 ng/mL

Experimental Protocol: Determination of LOQ for Dimethyl Adipate using this compound

This protocol outlines a typical procedure for determining the LOQ of Dimethyl Adipate (the analyte) in a given matrix (e.g., a beverage) using this compound as an internal standard, employing GC-MS.

1. Preparation of Standard Solutions:

  • **Primary

Assessing Analytical Method Robustness: A Comparative Guide to Using Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the ruggedness of analytical methods is paramount for generating reliable and reproducible data. The choice of an appropriate internal standard is a critical factor in achieving this robustness. This guide provides a comprehensive comparison of Dimethyl adipate-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.

This compound, the deuterated form of Dimethyl adipate, serves as a valuable internal standard in analytical chromatography, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties closely mimic those of its non-deuterated analog, allowing it to effectively compensate for variations in sample preparation and instrument response. This inherent similarity is a key advantage of using stable isotope-labeled internal standards.

The Importance of Robustness Testing

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Robustness testing is a crucial part of method validation and is typically evaluated by intentionally altering parameters such as:

  • Temperature: Variations in column or sample temperature.

  • pH: Changes in the pH of the mobile phase or sample.

  • Solvent Composition: Minor alterations in the mobile phase composition.

  • Flow Rate: Small adjustments to the mobile phase flow rate.

  • Instrument and Analyst Variation: Assessing performance across different instruments and by different analysts.

The goal is to identify the method's critical parameters and establish a range within which the method remains reliable.

Comparative Performance of this compound

While direct, head-to-head robustness studies comparing this compound with a wide range of other internal standards are not extensively published, we can infer its performance based on validation data from methods analyzing adipates and similar compounds using various internal standards.

Deuterated standards, such as this compound, are generally considered the "gold standard" for mass spectrometry-based quantification. This is because their co-elution with the analyte of interest allows for effective correction of matrix effects, which can suppress or enhance the analytical signal.

Table 1: Comparison of Performance Data for Internal Standards in Adipate and Phthalate (B1215562) Analysis

Internal StandardAnalyte(s)MethodLinearity (R²)Recovery (%)Precision (RSD %)Reference
This compound (inferred) AdipatesGC-MS>0.99 (expected)90-110 (expected)<15 (expected)Theoretical
Di-n-butyl phthalate-d4 (DBP-d4)PhthalatesGC-MS>0.99591.3 - 99.95.1 - 13.1[1]
Diisooctyl phthalate (non-deuterated)Phthalates & AdipatesGC-MS>0.9891.0 - 110.25.2 - 13.4[2]

Note: The data for this compound is inferred based on the typical performance of deuterated internal standards. Specific experimental data for a full robustness study was not available in the reviewed literature.

The data in Table 1 suggests that methods employing deuterated internal standards, like DBP-d4, exhibit excellent linearity, recovery, and precision. It is reasonable to expect that a method using this compound would demonstrate similarly strong performance. In contrast, while the non-deuterated internal standard (Diisooctyl phthalate) also shows good performance, the use of a deuterated standard is generally preferred to more accurately account for potential matrix effects and variations during sample processing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for sample preparation and robustness testing for the analysis of adipates using this compound as an internal standard.

Sample Preparation Protocol for GC-MS Analysis

This protocol outlines a typical liquid-liquid extraction procedure for analyzing adipates in a food matrix.

  • Sample Homogenization: Homogenize 5 grams of the food sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., hexane/acetone mixture) and vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully collect the organic supernatant.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.

Robustness Testing Protocol

This protocol describes a systematic approach to evaluating the robustness of an analytical method using this compound.

  • Parameter Identification: Identify critical method parameters that are likely to influence the results (e.g., GC oven temperature program, injector temperature, flow rate, pH of extraction solvent).

  • Parameter Variation: For each identified parameter, define a nominal level and small, deliberate variations (e.g., ± 5%).

  • Experimental Design: Employ a one-factor-at-a-time or a Design of Experiments (DoE) approach to systematically test the effect of each variation.

  • Sample Analysis: Analyze a set of quality control (QC) samples with the nominal method and with each of the varied parameter sets. The QC samples should be spiked with the analyte and this compound.

  • Data Evaluation: Compare the analytical results (e.g., peak area ratio, calculated concentration) obtained under the varied conditions to those from the nominal method. The method is considered robust if the results remain within a predefined acceptance criterion (e.g., ±15% of the nominal value).

Visualizing the Workflow

Diagrams can effectively illustrate complex experimental processes and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of adipates using an internal standard.

Robustness_Logic Start Define Method Parameters Vary Deliberately Vary One Parameter Start->Vary Analyze Analyze QC Samples Vary->Analyze Compare Compare Results to Nominal Method Analyze->Compare Decision Results within Acceptance Criteria? Compare->Decision Robust Parameter is Robust Decision->Robust Yes NotRobust Identify as Critical Parameter Decision->NotRobust No

References

A Guide to Inter-Laboratory Comparison of Dimethyl Adipate-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Dimethyl adipate-d4. While specific ILC data for this deuterated compound is not publicly available, this document outlines best practices and expected performance based on established analytical methodologies for similar compounds and the principles of proficiency testing. The use of deuterated internal standards is crucial for achieving accurate and reproducible results in quantitative analysis.

Principles of Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests (PT), are essential for assessing the competence of laboratories in performing specific analyses.[1][2][3] They allow individual laboratories to compare their results against those of other laboratories and a reference value.[4] The primary objectives of an ILC are to:

  • Evaluate the performance of participating laboratories.

  • Identify potential issues with analytical methods or instrumentation.

  • Provide a basis for quality improvement.

  • Validate analytical methods.[2]

Statistical evaluation is a cornerstone of ILCs, with the z-score being a widely used metric for performance assessment, as defined in ISO 13528.[1][5] A z-score indicates how far a laboratory's result deviates from the assigned reference value.[1] Generally, a z-score between -2 and +2 is considered satisfactory.[6]

Recommended Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantitative analysis of this compound. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Experimental Protocol: GC-MS Analysis

This protocol is a generalized procedure that should be optimized for specific laboratory conditions and sample matrices.

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., a different deuterated adipate (B1204190) or phthalate (B1215562) not present in the sample).

  • GC-MS Instrumentation and Conditions

    • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general guideline for LC-MS/MS analysis and should be adapted as needed.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To a known volume of the liquid sample, add a suitable extraction solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Spike the sample with an internal standard.

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Instrumentation and Conditions

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column (e.g., C18 or C8).

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Comparative Performance Data (Expected)

The following tables summarize the expected performance characteristics for the analysis of this compound based on data from similar compounds. These values should be considered as targets in an inter-laboratory comparison.

Table 1: Expected Performance of GC-MS Method

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (RSD%)< 15%
Repeatability (RSDr)< 10%
Reproducibility (RSDR)< 20%

Table 2: Expected Performance of LC-MS/MS Method

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2.0 ng/mL
Linearity (R²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (RSD%)< 10%
Repeatability (RSDr)< 5%
Reproducibility (RSDR)< 15%

Visualizing the Inter-Laboratory Comparison Process

The following diagrams illustrate the workflow of a typical inter-laboratory comparison and the logic of performance evaluation.

ILC_Workflow cluster_setup Phase 1: Setup and Distribution cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation and Reporting A Preparation of Homogeneous Test Material (this compound) B Distribution of Samples to Participating Laboratories A->B Secure Shipping C Laboratories Perform Analysis (GC-MS or LC-MS/MS) D Submission of Results to ILC Coordinator C->D Data Reporting E Statistical Analysis of Data (Calculation of Assigned Value and z-scores) F Issuance of ILC Report to Participants E->F Performance Summary G Laboratories Implement Corrective Actions (if necessary) F->G Feedback Loop

Caption: Workflow of an inter-laboratory comparison for this compound analysis.

Z_Score_Logic cluster_data Data Inputs cluster_calculation Calculation cluster_interpretation Performance Interpretation LabResult Laboratory's Result (x) ZScoreCalc z = (x - μ) / σ LabResult->ZScoreCalc AssignedValue Assigned Value (μ) (Consensus mean of all labs) AssignedValue->ZScoreCalc StdDev Standard Deviation for Proficiency Assessment (σ) StdDev->ZScoreCalc Satisfactory Satisfactory |z| ≤ 2 ZScoreCalc->Satisfactory if |z| ≤ 2 Questionable Questionable 2 < |z| < 3 ZScoreCalc->Questionable if 2 < |z| < 3 Unsatisfactory Unsatisfactory |z| ≥ 3 ZScoreCalc->Unsatisfactory if |z| ≥ 3

Caption: Logical flow for laboratory performance evaluation using z-scores.

References

A Comparative Guide to Evaluating Internal Standard Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing chromatographic techniques, particularly in regulated bioanalysis, ensuring data integrity is paramount. A key component of robust analytical methods is the use of an internal standard (IS) to compensate for variability during sample preparation and analysis. However, the response of the IS itself can exhibit variability, which may impact the accuracy of the quantitative results.[1] This guide provides a comparative overview of strategies for evaluating IS response variability, with a focus on regulatory expectations and practical experimental protocols.

Understanding the Sources of Internal Standard Variability

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to correct for variations in the analytical process.[2] Ideally, the IS should mimic the physicochemical properties of the analyte to ensure it is similarly affected by experimental variations.[3] Despite careful selection, variability in the IS response can arise from several sources:

  • Sample Preparation: Inconsistencies in manual or automated liquid handling, such as pipetting errors, can lead to variations in the amount of IS added to each sample. Inefficient or inconsistent extraction recovery and incomplete reconstitution of the sample extract can also contribute to variability.

  • Matrix Effects: The composition of the biological matrix can enhance or suppress the ionization of the analyte and the IS in the mass spectrometer, leading to fluctuations in their responses. These matrix effects can vary between different lots of matrix and even between individual patient samples.

  • Instrumental Issues: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can cause IS response variability. This can include issues with the autosampler, injector, chromatographic column, or the mass spectrometer's ion source and detector.

  • Human Error: Mistakes during sample handling, such as double-spiking or misplacing samples, can lead to significant deviations in the IS response.

Regulatory Perspectives: A Harmonized Approach

Historically, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) had distinct guidelines for bioanalytical method validation. However, the adoption of the International Council for Harmonisation (ICH) M10 guideline has led to a more harmonized approach.[4] Both the FDA and EMA now reference the ICH M10 as the primary guidance for bioanalytical method validation.[4]

While the core principles are aligned, the FDA has provided additional detailed recommendations through a Question and Answer (Q&A) guidance document on evaluating IS response variability.[5] This guidance emphasizes the importance of monitoring IS response patterns and investigating any significant deviations.[6]

Acceptance Criteria for Internal Standard Response Variability

There is no universally mandated, single set of acceptance criteria for IS response variability. The appropriate criteria are often method-specific and should be established during method development and validation.[7] However, several common approaches are used in the industry, often in combination.

Approach Description Common Acceptance Criteria Regulatory Body/Organization
Fixed Percentage Window The IS response of each unknown sample is compared to the mean IS response of the calibration standards and QCs in the same analytical run.The IS response should be within 50% to 150% of the mean IS response of the calibrators and QCs. Some organizations may use a wider or narrower window (e.g., 50-200% or 20-180%).[8]Industry Practice / General Guidance
Trend Analysis The variability of the IS response in unknown samples is compared to the variability observed in the calibration standards and QCs.The range of IS responses for subject samples should be similar to the range of IS responses for calibrators and QCs in the same run.[5]FDA
Statistical Approach Statistical tests are used to identify outliers in the IS response.An acceptance window based on a multiple of the standard deviation of the IS response in the known samples (e.g., mean ± 3x standard deviation).[8]European Bioanalysis Forum (EBF) Recommendation

It is crucial to note that these criteria should be used to trigger an investigation rather than for automatic batch acceptance or rejection.[7] Scientific judgment should always be applied to assess the potential impact of any observed variability on the accuracy of the study data.[7]

Experimental Protocols for Investigating IS Variability

When significant IS response variability is observed, a systematic investigation should be conducted to identify the root cause. The following are detailed protocols for key experiments.

Protocol 1: Evaluation of Sample Preparation Consistency

Objective: To assess the contribution of the sample preparation process to IS response variability.

Procedure:

  • Prepare a batch of at least six replicate QC samples at a medium concentration level.

  • Process these samples alongside a set of calibration standards.

  • Spike the internal standard into each sample at the same step as in the routine analytical method.

  • Extract the samples using the validated method.

  • Analyze the samples and record the IS peak area for each replicate.

  • Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS peak areas for the replicate QC samples. A low %CV (typically <15%) indicates good precision in the sample preparation process.

Protocol 2: Assessment of Matrix Effects

Objective: To determine if different sources of biological matrix contribute to IS response variability.

Procedure:

  • Obtain at least six different lots of the biological matrix (e.g., plasma) from individual donors.

  • Prepare two sets of samples for each lot:

    • Set A: Spike the IS into the matrix.

    • Set B: Spike the IS into the reconstitution solvent.

  • Process all samples from Set A using the validated extraction procedure.

  • Analyze all samples from both sets.

  • Data Analysis: Calculate the matrix factor (MF) for the IS in each lot using the following formula:

    • MF = (Mean peak area of IS in Set A) / (Mean peak area of IS in Set B)

  • Calculate the %CV of the matrix factors across all lots. A %CV of ≤15% is generally considered acceptable, indicating minimal lot-to-lot matrix effects on the IS response.[9]

Protocol 3: Investigation of Instrument Performance

Objective: To evaluate the stability and consistency of the LC-MS system.

Procedure:

  • Prepare a solution of the internal standard in a pure solvent at the concentration used in the analytical method.

  • Inject this solution repeatedly (e.g., 10 consecutive injections) into the LC-MS system.

  • Record the IS peak area for each injection.

  • Data Analysis: Calculate the mean, standard deviation, and %CV of the IS peak areas. A low %CV (typically <5%) indicates stable instrument performance.

  • Visually inspect the plot of IS response versus injection order for any trends, drifts, or abrupt changes.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of evaluating IS response variability.

Sources of Internal Standard Response Variability Variability IS Response Variability SamplePrep Sample Preparation Variability->SamplePrep Matrix Matrix Effects Variability->Matrix Instrument Instrumental Issues Variability->Instrument HumanError Human Error Variability->HumanError

Caption: Major contributors to internal standard response variability.

Workflow for Investigating IS Response Variability Start Significant IS Variability Observed CheckInstrument Investigate Instrument Performance (Protocol 3) Start->CheckInstrument CheckPrep Evaluate Sample Preparation (Protocol 1) Start->CheckPrep CheckMatrix Assess Matrix Effects (Protocol 2) Start->CheckMatrix RootCause Identify Root Cause CheckInstrument->RootCause CheckPrep->RootCause CheckMatrix->RootCause Remediate Implement Corrective Actions RootCause->Remediate Reanalyze Reanalyze Affected Samples Remediate->Reanalyze

Caption: A systematic approach to troubleshooting IS response variability.

Conclusion

A thorough evaluation of internal standard response variability is a critical component of robust bioanalytical method validation and sample analysis. By understanding the potential sources of variability, adhering to regulatory expectations, and implementing systematic investigational protocols, researchers can ensure the generation of high-quality, reliable data. The use of a stable isotope-labeled internal standard is highly recommended to minimize variability, as it most closely mimics the behavior of the analyte. Ultimately, a proactive and scientifically sound approach to monitoring and investigating IS response is essential for maintaining data integrity in drug development and other research areas.

References

A Head-to-Head Battle: External vs. Internal Standard Methods for Adipate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adipates—common plasticizers with potential health implications—is a critical analytical challenge. The choice of calibration strategy, specifically between the external standard and internal standard methods, can significantly impact the reliability and robustness of the results. This guide provides an objective comparison of these two predominant analytical approaches for adipate (B1204190) analysis, supported by experimental data from published studies, to aid in making an informed decision for your specific analytical needs.

The Contenders: Understanding the Core Principles

The fundamental difference between the external and internal standard methods lies in how they compensate for variations during the analytical process.

The External Standard (ES) Method is the more straightforward approach. A series of calibration standards containing known concentrations of the target adipate are prepared and analyzed separately from the unknown samples. A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the standards. The concentration of the adipate in an unknown sample is then determined by interpolating its response on this calibration curve.[1] This method's simplicity is its main advantage, but it is susceptible to errors arising from variations in injection volume and instrument response drift over time.

The Internal Standard (IS) Method , in contrast, involves adding a constant, known amount of a non-native, chemically similar compound—the internal standard—to all standards, blanks, and unknown samples prior to analysis. Instead of plotting the absolute response of the analyte, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratioing corrects for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy, especially in complex matrices.[2]

At a Glance: Key Differences

FeatureExternal Standard MethodInternal Standard Method
Principle Compares the response of the analyte in the sample to a calibration curve generated from standards analyzed separately.Compares the ratio of the analyte response to a constant amount of an internal standard added to all samples and standards.
Advantages Simple to prepare and execute. Fewer components to add to each sample.Compensates for variations in sample preparation, injection volume, and instrument response. Improves accuracy and precision.
Disadvantages Susceptible to errors from injection volume variability and instrument drift. Matrix effects can lead to inaccurate results.Requires a suitable internal standard that is pure, chemically similar to the analyte, and does not interfere with the analysis. More complex sample and standard preparation.
Best Suited For Simple and clean sample matrices. High-throughput screening where high precision is not the primary goal.Complex sample matrices (e.g., biological fluids, environmental samples). When high accuracy and precision are critical. Methods with extensive sample preparation steps.

Experimental Showdown: Performance Data for Adipate Analysis

To provide a tangible comparison, we have summarized quantitative data from two separate studies that validated gas chromatography-mass spectrometry (GC-MS) methods for the analysis of adipate plasticizers. The first study employed a method that aligns with the principles of an external standard approach, while the second study explicitly utilized an internal standard.

Table 1: Quantitative Performance Data for Adipate Analysis using GC-MS

ParameterExternal Standard Method (Adipate Plasticizers)[1]Internal Standard Method (DEHA)[2]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Internal Standard Not UtilizedBenzyl (B1604629) Benzoate
Linearity (R²) > 0.998> 0.999
Accuracy (Recovery %) 85.4% - 114.6% (intraday) 83.6% - 118.5% (interday)91.8% - 122%
Precision (%RSD) 2.5% - 11.3% (intraday) 2.8% - 15.6% (interday)1.8% - 17.8%
Limit of Quantification (LOQ) Not explicitly stated, but calibration range started at 5 ng/g54.1 - 76.3 ng/g

Note: The data presented is a synthesis from two different studies for illustrative purposes. Direct comparison should be made with caution due to potential differences in instrumentation, sample matrix, and specific adipates analyzed.

Detailed Methodologies

External Standard Method: GC-MS Analysis of Adipate Plasticizers in a Food Matrix[1]

This method was developed for the determination of five adipate plasticizers in ham sausage.

  • Sample Preparation: A 5g homogenized sample was extracted with n-hexane, followed by solid-phase extraction (SPE) cleanup using an Oasis MAX cartridge. The eluate was evaporated and reconstituted in n-hexane for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, held for 1 min, then ramped to 220°C at 15°C/min, then to 280°C at 5°C/min, and held for 5 min.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

  • Calibration: A series of standard solutions of the five adipate plasticizers in n-hexane were prepared at concentrations ranging from 5 to 1000 ng/g. A calibration curve was constructed for each analyte by plotting the peak area against the concentration.

Internal Standard Method: GC-MS/MS Analysis of DEHA in Medical Infusion Sets[2]

This method was developed for the quantitative determination of several plasticizers, including bis(2-ethylhexyl) adipate (DEHA), in medical infusion sets.

  • Sample Preparation: A 0.1g sample of the infusion set tubing was dissolved in tetrahydrofuran (B95107) (THF). The polymer was precipitated by the addition of methanol, and the supernatant containing the plasticizers was collected.

  • Internal Standard Spiking: A solution of the internal standard, benzyl benzoate, was added to the extracted sample solution prior to GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • Column: DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, held for 1 min, then ramped to 300°C at 10°C/min, and held for 10 min.

    • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.

  • Calibration: Calibration curves were generated by plotting the peak area ratio of DEHA to the internal standard (benzyl benzoate) against the concentration of DEHA in the range of 5–500 ng/g.

Visualizing the Workflow

To further clarify the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Calibration Standards (Known Adipate Concentrations) analyze_standards Analyze Standards by GC-MS prep_standards->analyze_standards prep_sample Prepare Unknown Sample analyze_sample Analyze Unknown Sample by GC-MS prep_sample->analyze_sample gen_curve Generate Calibration Curve (Response vs. Concentration) analyze_standards->gen_curve quantify Determine Sample Concentration from Calibration Curve analyze_sample->quantify gen_curve->quantify

External Standard Method Workflow

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Calibration Standards (Known Adipate Concentrations) add_is_standards Add Constant Amount of Internal Standard prep_standards->add_is_standards prep_sample Prepare Unknown Sample add_is_sample Add Constant Amount of Internal Standard prep_sample->add_is_sample analyze_spiked_standards Analyze Spiked Standards by GC-MS add_is_standards->analyze_spiked_standards analyze_spiked_sample Analyze Spiked Sample by GC-MS add_is_sample->analyze_spiked_sample gen_curve Generate Calibration Curve (Response Ratio vs. Concentration) analyze_spiked_standards->gen_curve quantify Determine Sample Concentration from Calibration Curve analyze_spiked_sample->quantify gen_curve->quantify

Internal Standard Method Workflow

Conclusion: Making the Right Choice

The decision between an external and internal standard method for adipate analysis hinges on the specific requirements of the study.

For routine, high-throughput analyses of samples in simple and well-characterized matrices, the external standard method offers a straightforward and efficient workflow. However, it is crucial to maintain strict control over injection volumes and monitor for instrument drift to ensure data quality.

For complex sample matrices, methods involving extensive sample preparation, or when the highest level of accuracy and precision is paramount, the internal standard method is the superior choice. The added complexity of sourcing a suitable internal standard and the more involved sample preparation are justified by the enhanced robustness and reliability of the data. The use of a stable isotope-labeled version of the target adipate as an internal standard is considered the gold standard, as it most closely mimics the behavior of the analyte throughout the entire analytical process.

References

A Researcher's Guide to Selecting Internal Standards for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes by Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison of different types of internal standards, supported by experimental data and detailed protocols for their evaluation.

An internal standard is a compound of known concentration added to samples, calibrants, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1] The ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any experimental variability affects both compounds equally.[2] This guide will explore the key performance characteristics of different internal standards, with a focus on the comparison between isotopically labeled and non-isotopically labeled standards.

Comparing Internal Standard Performance: A Data-Driven Approach

The selection of an appropriate internal standard should be based on a thorough evaluation of its performance. Key parameters to consider include precision (repeatability and reproducibility), accuracy, linearity, and recovery.[3][4]

Case Study 1: Pesticide Residue Analysis

In the analysis of pesticide residues in complex matrices like food samples, the choice of internal standard is crucial for accurate quantification. A study comparing an isotopically labeled internal standard (e.g., Atrazine-d5 for Atrazine) with a structurally similar, non-labeled internal standard (e.g., Terbuthylazine for Atrazine) could yield the following illustrative data:

Internal Standard TypeAnalytePrecision (RSD%)Accuracy (% Recovery)Linearity (R²)
Isotopically Labeled Atrazine< 5%95-105%> 0.995
Non-Isotopically Labeled Atrazine5-15%85-115%> 0.990

This table summarizes typical performance data. Actual results may vary depending on the specific application and experimental conditions.

Isotopically labeled internal standards generally provide better precision and accuracy because they co-elute with the analyte and experience nearly identical matrix effects.[5] Non-labeled standards, while often more accessible and less expensive, may have different chromatographic behavior and be affected differently by the sample matrix, leading to greater variability.[5]

Case Study 2: Therapeutic Drug Monitoring

In clinical and pharmaceutical settings, the accurate measurement of drug concentrations is essential for patient safety and efficacy. The following table illustrates a comparison of internal standards for the analysis of a hypothetical drug, "Drug X."

Internal StandardAnalytePrecision (Intra-day RSD%)Accuracy (Bias %)
Drug X-d4 (Deuterated) Drug X< 3%± 5%
Structural Analog Drug X< 8%± 15%

This table illustrates the expected superior performance of a deuterated internal standard in a drug analysis workflow.

The use of a deuterated internal standard (Drug X-d4) results in lower relative standard deviation (RSD) and bias, indicating higher precision and accuracy. This is because the deuterated standard has a chemical structure and ionization efficiency that is almost identical to the analyte.[6]

Experimental Protocol for Comparing Internal Standards

To objectively compare the performance of different internal standards, a rigorous validation protocol should be followed. This protocol is designed to assess the key performance parameters mentioned earlier.

Preparation of Standards and Samples
  • Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent.

  • Internal Standard Stock Solutions: Prepare individual stock solutions of each internal standard being evaluated at a concentration similar to the expected analyte concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a constant concentration of each internal standard. A minimum of five concentration levels is recommended.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

GC-MS Analysis
  • Analyze the calibration standards and QC samples using a validated GC-MS method.

  • Ensure that the chromatographic conditions are optimized to achieve good separation and peak shape for the analyte and all internal standards.

Data Analysis and Statistical Evaluation
  • Calibration Curve: For each internal standard, construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.[7]

  • Linearity: Determine the linearity of the calibration curve for each internal standard by calculating the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[4]

  • Precision: Calculate the relative standard deviation (RSD) of the concentrations of the QC samples (n=5 or more) to assess intra-day precision. Inter-day precision should be assessed by analyzing the QC samples on at least three different days.

  • Accuracy: Determine the accuracy by comparing the mean measured concentration of the QC samples to their nominal concentrations. Express accuracy as the percentage recovery or bias.

  • Statistical Comparison: To determine if there are statistically significant differences in the performance of the internal standards, the following statistical tests can be employed:

    • F-test: To compare the variances (precision) between the different internal standards.

    • t-test (or ANOVA for more than two groups): To compare the means (accuracy) of the different internal standards.[8]

Visualizing the Workflow

The logical flow of selecting and validating an internal standard can be visualized as follows:

G cluster_0 Phase 1: Selection cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Statistical Analysis cluster_3 Phase 4: Decision A Define Analyte and Matrix B Identify Potential Internal Standards (Isotopically Labeled vs. Non-Labeled) A->B C Prepare Standards and QC Samples B->C D GC-MS Analysis C->D E Data Acquisition D->E F Construct Calibration Curves E->F H Evaluate Precision (RSD%) E->H I Determine Accuracy (% Recovery/Bias) E->I G Assess Linearity (R²) F->G J Perform Comparative Statistical Tests (F-test, t-test/ANOVA) H->J I->J K Select Optimal Internal Standard J->K

Workflow for Internal Standard Comparison

Conclusion

The selection of an internal standard is a critical step in developing robust and reliable GC-MS methods. While isotopically labeled internal standards are often considered the "gold standard" due to their superior ability to compensate for matrix effects and other sources of variability, their availability and cost can be limiting factors.[5] A thorough and systematic evaluation of potential internal standards, as outlined in this guide, will enable researchers to make an informed decision based on experimental data. By carefully assessing precision, accuracy, and linearity, scientists can ensure the quality and integrity of their quantitative GC-MS results.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Adipate-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl adipate-d4, a deuterated form of dimethyl adipate (B1204190), reinforcing a culture of safety and operational excellence. While the deuterated form is specified, its disposal protocol is identical to that of the non-deuterated compound, as deuteration does not significantly alter its chemical properties or hazards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area to minimize inhalation exposure.[1][2][3] In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1][4] The absorbed material should then be collected and placed into a suitable, labeled container for waste disposal.[1][4] It is imperative to prevent the spilled chemical from entering drains or waterways.[4][5]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of dimethyl adipate are summarized in the table below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular FormulaC8H10D4O4
Molecular Weight178.22 g/mol
Boiling Point109-110°C @ 14 mmHg[6]
Melting Point8°C[6]
Flash Point107°C[6]
Density~1.06 g/cm³[7]
Log Kow1.03[4]
BiodegradabilityReadily biodegradable[8]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations.[1][4] Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Waste Identification and Collection :

    • Unused or contaminated this compound should be collected in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Options :

    • Recycling : If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer or your EHS office for recycling possibilities.[4]

    • Incineration : For contaminated or waste material, incineration in a licensed facility is a preferred method. The material may be mixed with a suitable combustible solvent to facilitate this process.[4]

    • Landfill : Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[4]

  • Consultation and Compliance :

    • Always consult your institution's EHS office or the local or regional waste management authority to identify a suitable treatment or disposal facility.[4]

    • Follow all institutional guidelines and local regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Contamination start->assess uncontaminated Uncontaminated? assess->uncontaminated Yes contaminated Contaminated assess->contaminated No recycle Recycle uncontaminated->recycle dispose Dispose as Chemical Waste contaminated->dispose end End of Process recycle->end consult Consult EHS / Waste Management Authority dispose->consult incinerate Incineration in Licensed Facility consult->incinerate Preferred landfill Licensed Landfill consult->landfill Alternative incinerate->end landfill->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Dimethyl Adipate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of Dimethyl adipate-d4 in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety. The type of protective equipment should be selected based on the concentration and quantity of the substance being used at the specific workplace.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1]
Skin Protection - Gloves: Solvent-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use.[2] - Clothing: Wear appropriate protective clothing to prevent skin exposure. An impervious lab coat is recommended.[3][4]
Respiratory Protection - Use in a well-ventilated area is crucial.[1][5] - If ventilation is inadequate or for nuisance exposures, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., OV/AG or ABEK).[4][6]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area is well-ventilated.[1][5]

    • Have an eyewash station and safety shower readily accessible.[1]

    • Inspect all PPE for damage before use.

    • Confirm that a spill kit with absorbent material (e.g., sand, earth, vermiculite) is nearby.[5]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[5]

    • Wear the recommended PPE at all times.

    • When not in use, keep the container tightly closed and properly labeled.[3][5]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly with soap and water after handling the substance.[1][5]

  • Post-Handling:

    • Securely seal the this compound container.

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

    • Launder non-disposable protective clothing separately from other garments.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Chemical:

    • Dispose of waste this compound by transferring it to a suitable, labeled container for chemical waste.[5]

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

    • Disposal options may include incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical wastes.[5]

    • Always follow local, state, and federal regulations for hazardous waste disposal.[1][3]

  • Empty Containers:

    • Do not reuse empty containers.[1]

    • Decontaminate empty containers before disposal.

    • Observe all label warnings until the container is cleaned or destroyed.[5]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of running water for at least 15 minutes. Wash clothing before reuse.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical aid.[1][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill - Minor Spill: Contain and absorb the spill with inert material like sand or vermiculite. Place the absorbed material into a suitable, labeled container for waste disposal.[5] - Major Spill: Evacuate the area and move upwind. Alert the appropriate emergency response team.[5]

Visual Safety Protocols

The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Ventilated Area prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_substance Use this compound prep_spill->handle_substance post_clean Clean Work Area handle_substance->post_clean post_ppe Doff & Dispose of PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash dispose_waste Dispose of Chemical Waste post_wash->dispose_waste

Caption: Workflow for the safe handling of this compound.

G Key Safety Considerations center Safe Handling of This compound ppe Personal Protective Equipment (PPE) center->ppe handling Proper Handling Procedures center->handling disposal Waste Disposal center->disposal emergency Emergency Preparedness center->emergency

Caption: Logical relationship of key safety considerations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.